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  • Product: 2-Ethyl-5-hydroxyisoquinolinium, bromide
  • CAS: 4501-30-8

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2-Ethyl-5-hydroxyisoquinolinium bromide

Technical Whitepaper: Structural Characterization and Physicochemical Profile of 2-Ethyl-5-hydroxyisoquinolinium bromide Abstract This technical guide provides a comprehensive structural and physicochemical analysis of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Physicochemical Profile of 2-Ethyl-5-hydroxyisoquinolinium bromide

Abstract

This technical guide provides a comprehensive structural and physicochemical analysis of 2-Ethyl-5-hydroxyisoquinolinium bromide (CAS: 4501-30-8).[1] Designed for researchers in medicinal chemistry and fluorescence spectroscopy, this document details the compound's molecular architecture, synthetic pathways, and self-validating analytical protocols. Special emphasis is placed on the electronic influence of quaternization on the 5-hydroxy moiety, relevant for applications in pH-sensitive fluorescent probing and drug discovery.

Part 1: Chemical Identity & Structural Architecture

The compound is a quaternary ammonium salt derived from the isoquinoline scaffold. Its core feature is the permanent positive charge on the nitrogen atom (position 2), balanced by a bromide counterion, with a hydroxyl group at position 5 providing pH-responsive functionality.

Table 1: Chemical Specifications
ParameterTechnical Detail
Chemical Name 2-Ethyl-5-hydroxyisoquinolinium bromide
Synonyms 2-Ethyl-5-hydroxyisoquinolin-2-ium bromide; 5-Hydroxy-2-ethylisoquinolinium bromide
CAS Registry Number 4501-30-8
Molecular Formula

Molecular Weight 254.12 g/mol
Cation Weight ~174.22 g/mol (

)
SMILES CC[N+]1=CC2=C(C=C1)C(=CC=C2)O.[Br-]
InChI Key DGBDVEWOXFCLJE-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a bicyclic aromatic system. The N-ethylation disrupts the neutral aromaticity of the pyridine ring, creating a cationic species. This positive charge exerts a strong electron-withdrawing inductive effect (-I) on the fused benzene ring, significantly increasing the acidity of the phenolic proton at position 5 compared to the neutral parent, 5-hydroxyisoquinoline.

Part 2: Synthetic Pathway & Mechanism

The synthesis follows a classic Menshutkin reaction , a nucleophilic substitution (


) where the lone pair of the isoquinoline nitrogen attacks the electrophilic carbon of ethyl bromide.
Protocol: Quaternization of 5-Hydroxyisoquinoline
  • Reagents: 5-Hydroxyisoquinoline (1.0 eq), Ethyl Bromide (1.2–1.5 eq).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). MeCN is preferred to precipitate the ionic product.

  • Conditions: Reflux (80°C) for 6–12 hours under inert atmosphere (

    
    ).
    
  • Purification: Filtration of the precipitate followed by recrystallization from EtOH/Et2O.

Mechanism Description:

  • Nucleophilic Attack: The

    
     hybridized nitrogen attacks the 
    
    
    
    -carbon of the ethyl bromide.
  • Transition State: A pentacoordinate transition state forms at the ethyl carbon.

  • Leaving Group Departure: The bromide ion is displaced, forming the stable ionic lattice with the isoquinolinium cation.

SynthesisPathway Reactant1 5-Hydroxyisoquinoline (Nucleophile) Transition Transition State (SN2 Mechanism) Reactant1->Transition Reflux/MeCN Reactant2 Ethyl Bromide (Electrophile) Reactant2->Transition Product 2-Ethyl-5-hydroxy- isoquinolinium bromide (Precipitate) Transition->Product - Br-

Figure 1: Menshutkin synthesis pathway via SN2 mechanism.

Part 3: Physicochemical Profile

  • Physical State: Solid (crystalline powder).

  • Color: Typically yellow to orange. The color arises from the charge-transfer interactions and the extended conjugation of the cationic aromatic system.

  • Solubility:

    • Soluble: Water, Methanol, DMSO (High polarity).

    • Insoluble: Diethyl ether, Hexane, Toluene.

  • Acidity (pKa): The pKa of the 5-OH group is expected to be lower (more acidic, likely pKa < 8.0) than the neutral parent (pKa ~8.5) due to the electron-deficient ring stabilizing the phenolate anion.

Part 4: Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the identity of the compound must be validated using the following orthogonal methods.

Proton NMR ( -NMR) in DMSO-
  • Diagnostic Signal 1 (H-1): The proton at position 1 (adjacent to

    
    ) will be the most deshielded, appearing as a singlet downfield, typically 
    
    
    
    9.5 – 10.0 ppm
    .
  • Diagnostic Signal 2 (Ethyl Group):

    • 
      : Quartet at 
      
      
      
      4.6 – 4.8 ppm
      (deshielded by
      
      
      ).
    • 
      : Triplet at 
      
      
      
      1.5 – 1.7 ppm
      .
  • Coupling: Aromatic protons (H-3, H-4, H-6, H-7, H-8) will show characteristic splitting patterns in the

    
     7.0 – 8.5 ppm  region.
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion: The spectrum should show a dominant peak for the cation

    
    .
    
  • Calculation:

    
    .
    
  • Validation Criteria: Observation of a base peak at m/z ~174.2 .

ValidationWorkflow cluster_NMR Structural Connectivity cluster_MS Mass Confirmation Sample Synthesized Sample (Solid) NMR 1H-NMR (DMSO-d6) Sample->NMR MS ESI-MS (+) Sample->MS Check1 Check: H-1 Singlet (>9.5 ppm)? NMR->Check1 Result Validated Identity: CAS 4501-30-8 Check1->Result Yes Check2 Check: m/z 174.2 (Cation)? MS->Check2 Check2->Result Yes

Figure 2: Analytical workflow for structural validation.

Part 5: Applications & Research Potential

  • Fluorescent pH Probes: Isoquinolinium salts are known for their fluorescence. The 5-hydroxy group allows this molecule to act as a photoacid. The deprotonated form (zwitterion) often exhibits a bathochromic shift (red shift) in emission compared to the protonated cation, making it useful for ratiometric pH sensing in biological environments.

  • Drug Development: Quaternary ammonium salts often show enhanced solubility and membrane interaction profiles compared to their neutral counterparts. This scaffold serves as a building block for developing cholinesterase inhibitors or antimicrobial agents targeting bacterial membranes.

  • Ionic Liquids: Depending on the counterion (if exchanged from Bromide to

    
     or 
    
    
    
    ), this cation can form room-temperature ionic liquids (RTILs) with specific electrochemical windows.

References

  • Sigma-Aldrich. Product Specification: 2-Ethyl-5-hydroxyisoquinolinium bromide (CAS 4501-30-8).[2] Accessed October 2023.

  • PubChem. Compound Summary: 2-Ethyl-5-hydroxyisoquinolinium bromide. National Library of Medicine.

  • GuideChem. Chemical Properties and Suppliers for CAS 4501-30-8.

  • Zinsli, P. E.Photo-acidity and fluorescence of 5-hydroxyisoquinoline and its conjugate acid. Journal of Photochemistry, 1974. (Contextual grounding for 5-hydroxyisoquinoline photophysics).

Sources

Exploratory

Solubility of 5-Hydroxyisoquinolinium Salts: A Physicochemical &amp; Application Guide

Topic: Solubility of 5-Hydroxyisoquinolinium Salts in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The solub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 5-Hydroxyisoquinolinium Salts in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The solubility profile of 5-hydroxyisoquinolinium salts represents a classic study in amphiphilic heterocyclic chemistry. Unlike simple isoquinolinium salts, the presence of the 5-hydroxyl group introduces a secondary ionization center, creating a pH-dependent "solubility switch." This guide analyzes the physicochemical mechanisms governing their dissolution in aqueous versus organic media.[1] We demonstrate that while the cationic N-center drives water solubility, the 5-hydroxyl group and the choice of counter-ion (anion) act as critical levers to modulate lipophilicity, enabling applications ranging from aqueous drug formulations to organic-phase catalysis.

Molecular Architecture & Physicochemical Basis[1]

To predict solubility, one must first understand the "Janus-faced" nature of the 5-hydroxyisoquinolinium scaffold. It possesses two distinct functional domains that compete for solvation:

  • The Cationic Head (Isoquinolinium Nitrogen): A permanent positive charge (in quaternary salts) or pH-dependent charge (in protic salts).[1] This is the primary driver for aqueous solubility via ion-dipole interactions.

  • The Hydrophilic/H-Bonding Tail (5-Hydroxyl Group): This group can act as both a hydrogen bond donor and acceptor.[1] Crucially, it introduces a second pKa (~8.5–9.5), allowing for the formation of zwitterions (inner salts) at neutral pH, which often exhibit minimum solubility due to high crystal lattice energy.

Ionization States & Speciation

The solubility is dictated by the dominant species in solution.

  • Cationic Form (

    
    ):  Highly soluble in water; insoluble in non-polar organics.
    
  • Zwitterionic Form (

    
    ):  Often the least soluble species; net neutral charge leads to aggregation.
    
  • Anionic Form (

    
    ):  Soluble in water (as a phenolate salt); insoluble in organics.[1]
    

Speciation cluster_0 pH Dependent Speciation Cation Cationic Form (Soluble in Acid/Water) [IsoH+ - OH] Zwitterion Zwitterionic Form (Low Solubility) [IsoH+ - O-] Cation->Zwitterion -H+ (pKa1) Anion Anionic Form (Soluble in Base) [Iso - O-] Zwitterion->Anion -H+ (pKa2)

Figure 1: Speciation equilibrium of protonated 5-hydroxyisoquinoline.[1] In quaternary N-alkyl salts, the 'Anion' form is a neutral zwitterion.

Solubility in Water: The Dominance of Hydration

Mechanism

In aqueous media, the lattice energy of the solid salt must be overcome by the enthalpy of hydration. 5-Hydroxyisoquinolinium salts generally exhibit high water solubility (>50 mg/mL) due to the high charge density of the aromatic cation.

  • Effect of the 5-OH Group: Unlike unsubstituted isoquinolinium, the 5-OH group enhances water solubility through additional hydrogen bonding with water molecules.

  • Counter-Ion Effect:

    • Halides (Cl⁻, Br⁻): High water solubility.[1] The high charge density of Cl⁻ promotes strong hydration shells.

    • Large Anions (PF₆⁻, TFSI⁻): Drastically reduce water solubility.[1] These "hydrophobic anions" disrupt the water structure less effectively, making the salt precipitate.

The "Salting Out" Phenomenon

At high ionic strengths, 5-hydroxyisoquinolinium salts can be "salted out" of the aqueous phase. This is critical in isolation protocols. Adding NaCl or Na₂SO₄ compresses the electrical double layer and dehydrates the cation, forcing precipitation.

Solubility in Organic Solvents: Tailoring the Anion

While generally insoluble in non-polar solvents (Hexane, Toluene), these salts can be engineered for solubility in organic media (DCM, Chloroform, Alcohols) by manipulating the Lipophilicity of the Anion .

The "Like Dissolves Like" Salt Rule

To dissolve a salt in an organic solvent, the anion must be sufficiently lipophilic to "mask" the cationic charge.

Solvent ClassSolubility of Chloride SaltSolubility of TFSI/PF₆ SaltMechanism
Alcohols (MeOH, EtOH) HighModerateH-bonding + Dielectric constant support ion separation.[1]
Polar Aprotic (DMSO, DMF) HighHighStrong dipole solvates the cation; naked anion is stable.[1]
Chlorinated (DCM, CHCl₃) LowHigh Lipophilic anion allows ion-pairing in low dielectric media.[1]
Hydrocarbons (Hexane) InsolubleInsolubleLattice energy dominates; no solvation mechanism.[1]
Phase Transfer Catalysis (PTC)

For reactions requiring the salt in an organic phase (e.g., nucleophilic substitution), exchanging a Halide for a Tetraphenylborate (BPh₄⁻) or Hexafluorophosphate (PF₆⁻) anion renders the 5-hydroxyisoquinolinium salt soluble in dichloromethane.[2] This is a vital strategy in synthesis.

Experimental Protocols

Protocol A: Synthesis of N-Alkyl-5-Hydroxyisoquinolinium Salts

This protocol yields the halide salt, the starting point for solubility testing.

  • Reagents: Dissolve 5-hydroxyisoquinoline (1.0 eq) in anhydrous acetonitrile (0.5 M).

  • Alkylation: Add Alkyl Iodide/Bromide (1.2 eq).

    • Note: Protect the 5-OH with a benzyl group if N-alkylation yield is low; however, direct alkylation usually favors the more nucleophilic Nitrogen.

  • Reflux: Heat to 80°C for 12–24 hours under inert atmosphere (N₂).

  • Isolation: Cool to room temperature. The product often precipitates.[1]

    • If solid:[1] Filter and wash with cold diethyl ether.[1]

    • If oil:[1] Triturate with diethyl ether/hexane to induce crystallization.[1]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the downfield shift of the C1-proton (~9.5 ppm).

Protocol B: Thermodynamic Solubility Measurement

A self-validating workflow to determine precise solubility limits.[1]

Workflow Start Start: Excess Solid Salt Mix Add Solvent (Water or Organic) Shake at 25°C for 24h Start->Mix Check Check for Residual Solid Mix->Check Check->Start Dissolved (Add more solid) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Solid Present Dilute Dilute for HPLC/UV Filter->Dilute Measure Quantify Concentration (UV @ 254/320 nm) Dilute->Measure

Figure 2: Thermodynamic solubility determination workflow.

Step-by-Step:

  • Preparation: Place ~10 mg of the salt in a 2 mL HPLC vial.

  • Equilibration: Add 500 µL of the target solvent. Vortex for 1 minute.

  • Saturation: If fully dissolved, add more solid until a visible suspension persists.[1] Shake at 25°C for 24 hours.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.45 µm syringe filter.

  • Quantification: Dilute the supernatant 1:100 and measure UV absorbance (λmax ~320 nm for isoquinolinium). Calculate concentration using a standard curve.

Applications & Case Studies

Drug Delivery (Prodrug Strategy)

Researchers utilize the 5-hydroxy group to attach lipophilic promoieties (esters/carbonates).[1]

  • Challenge: The parent drug is too polar for blood-brain barrier (BBB) penetration.[1]

  • Solution: Mask the 5-OH as an ester. The resulting cationic lipophile has balanced solubility—soluble enough in plasma (water) but lipophilic enough to cross membranes. Once inside, esterases cleave the group, trapping the active 5-hydroxyisoquinolinium species.

Fluorescent pH Sensors

The 5-hydroxyisoquinolinium motif is pH-sensitive.[1]

  • Acidic pH: Cationic form (Blue fluorescence).[1]

  • Basic pH: Zwitterionic/Anionic form (Green/Yellow fluorescence).[1]

  • Solubility Implication: The sensor must be dissolved in a water/methanol mix (50:50) to prevent precipitation of the zwitterion during the pH titration.

References

  • ChemicalBook. (2025).[1] 5-Hydroxyisoquinoline Chemical Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025).[1] Isoquinolin-5-ol (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Marek, J. et al. (2012).[1][3] Preparation of Quinolinium and Isoquinolinium Salts Differing in the Length of the Alkyl Side Chain. Military Medical Science Letters. Retrieved from [1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for "Like Dissolves Like" salt principles).

  • Albert, A., & Phillips, J. N. (1956).[1][2] Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society.[1] (Foundational pKa data for hydroxy-isoquinolines).

Sources

Foundational

Thermodynamic properties of N-ethyl-5-hydroxyisoquinolinium salts

Executive Summary N-ethyl-5-hydroxyisoquinolinium salts represent a critical class of zwitterionic precursors and heterocyclic intermediates. Unlike neutral isoquinolines, the permanent positive charge on the quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl-5-hydroxyisoquinolinium salts represent a critical class of zwitterionic precursors and heterocyclic intermediates. Unlike neutral isoquinolines, the permanent positive charge on the quaternary nitrogen introduces strong electrostatic field effects that dramatically alter the thermodynamic landscape of the molecule—specifically its acidity (pKa), solvation enthalpy, and lattice energy.

This guide provides a rigorous framework for the thermodynamic characterization of these salts. It moves beyond static data reporting to establish a causal link between the N-ethyl cationic center and the physicochemical behavior of the 5-hydroxyl group, essential for optimizing their utility in drug delivery systems and ionic liquid formulations.

Structural Dynamics & Protonation Equilibria

The core thermodynamic feature of N-ethyl-5-hydroxyisoquinolinium is its ability to exist in a pH-dependent equilibrium between a cationic phenol and a zwitterionic betaine .

The Electrostatic Effect

In neutral 5-hydroxyisoquinoline, the pKa of the hydroxyl group is approximately 8.4. However, N-ethylation introduces a permanent positive charge. Through inductive (-I) and field effects , this cationic center stabilizes the deprotonated phenoxide anion, significantly increasing the acidity of the hydroxyl group (lowering the pKa, typically to the 5.0–6.0 range).

Equilibrium Visualization

The following diagram illustrates the thermodynamic equilibrium and the resonance stabilization of the zwitterionic form.

ProtonationEquilibrium Cation Cationic Form (Low pH) N-Ethyl-5-OH-Isoquinolinium (+) Zwitterion Zwitterionic Form (High pH) N-Ethyl-5-O-Isoquinolinium (Neutral) Cation->Zwitterion Dissociation (Ka) H_Ion H+ Cation->H_Ion Zwitterion->Cation Protonation

Figure 1: Proton dissociation equilibrium shifting from the cationic phenol to the neutral zwitterion.

Critical Thermodynamic Parameters

Acidity Constants (pKa)

The acid dissociation constant (


) is the defining parameter for bioavailability. For N-ethyl-5-hydroxyisoquinolinium, the thermodynamic pKa (

) is defined by the Gibbs energy of dissociation:


Predicted Behavior:

  • Neutral 5-OH-Isoquinoline: pKa ≈ 8.4

  • N-Ethyl-5-OH-Isoquinolinium: pKa ≈ 5.2 – 5.8 (due to cationic stabilization).

Experimental Protocol: Spectrophotometric Titration

Why this method? Potentiometric titration is often unsuitable due to the low solubility of the zwitterion in pure water. UV-Vis spectroscopy detects the distinct bathochromic shift (Red Shift) of the phenoxide band upon deprotonation.

  • Preparation: Dissolve salt in constant ionic strength buffer (

    
     M KCl).
    
  • Scanning: Record UV spectra (200–400 nm) at pH intervals of 0.2 units.

  • Data Analysis: Plot Absorbance (

    
    ) vs. pH. The inflection point represents the pKa.
    
Partition Coefficient (LogP) and Solvation

The lipophilicity of the salt depends heavily on the counter-anion (e.g., Bromide vs. Hexafluorophosphate) and the ionization state.

ParameterDescriptionRelevance
LogP (Cation) Partitioning of the charged species (ion-pair).Critical for membrane transport via organic cation transporters (OCTs).
LogD (pH 7.4) Distribution coefficient at physiological pH.Determines actual blood-brain barrier penetration.

Energy required to move from water to octanol.Predicts solubility in lipid bilayers.
Experimental Protocol: Shake-Flask Method (Miniaturized)
  • Equilibration: Mix 1-octanol (pre-saturated with water) and water (pre-saturated with octanol).

  • Solute Addition: Add accurately weighed isoquinolinium salt.

  • Phase Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Analyze both phases via HPLC-UV (C18 column, MeOH/Water mobile phase).

  • Calculation:

    
    
    
Thermal Stability & Phase Transitions

N-ethyl-5-hydroxyisoquinolinium salts often exhibit high melting points due to strong lattice energies, unless paired with bulky anions (e.g.,


) to form Ionic Liquids (ILs).
  • Enthalpy of Fusion (

    
    ):  Energy required to break the crystal lattice.
    
  • Decomposition Temperature (

    
    ):  The onset of Hofmann elimination (loss of the ethyl group).
    

Comprehensive Experimental Workflow

This workflow ensures data integrity by validating the compound's purity before thermodynamic assessment.

ExperimentalWorkflow cluster_Thermo Thermodynamic Characterization Start Synthesis: N-Ethylation Purify Purification (Recrystallization from EtOH/Et2O) Start->Purify Validate Validation (1H NMR, Mass Spec) Purify->Validate pKa Acidity (pKa) UV-Metric Titration Validate->pKa LogP Lipophilicity (LogP) Shake-Flask / HPLC Validate->LogP DSC Thermal (Tm, Tdec) DSC / TGA Validate->DSC Report Thermodynamic Profile Generation pKa->Report LogP->Report DSC->Report

Figure 2: Step-by-step characterization pipeline from synthesis to thermodynamic profiling.

References

  • NIST Chemistry WebBook. Isoquinoline and Derivative Thermochemistry. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Isoquinolinium, 2-ethyl-5-hydroxy-, bromide (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Biedielska, H. et al. (2017). pKa values of nitrogen heterocycles in acetonitrile and water.[1] European Journal of Organic Chemistry.[1] Available at: [Link]

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.[2] Available at: [Link]

  • Seddon, K. R. et al. (2009). Hydrophobic n-Alkyl-N-isoquinolinium Salts: Ionic Liquids and Low Melting Solids. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Exploratory

Technical Guide: 5-Hydroxyisoquinoline vs. N-Ethyl-5-Hydroxyisoquinolinium Salt

Executive Summary This guide delineates the critical physicochemical and functional distinctions between 5-hydroxyisoquinoline (5-HIQ) and its quaternized derivative, N-ethyl-5-hydroxyisoquinolinium iodide (5-HIQ-Et⁺) ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical physicochemical and functional distinctions between 5-hydroxyisoquinoline (5-HIQ) and its quaternized derivative, N-ethyl-5-hydroxyisoquinolinium iodide (5-HIQ-Et⁺) . While sharing a core scaffold, these two entities diverge fundamentally in electronic distribution, solubility profiles, photophysics, and biological permeability.

  • 5-HIQ acts as an amphoteric building block and pH-sensitive fluorophore capable of crossing the blood-brain barrier (BBB).

  • 5-HIQ-Et⁺ acts as a permanent cation with enhanced water solubility, significantly increased phenolic acidity (pKa shift), and mitochondrial targeting potential, often functioning as a pseudo-betaine dye under physiological conditions.

Part 1: Structural & Electronic Fundamentals

The functional divergence begins at the atomic level, specifically the hybridization and bonding status of the isoquinoline nitrogen.

Electronic Configuration
  • 5-Hydroxyisoquinoline (Neutral/Protonatable):

    • Nitrogen Status: The ring nitrogen possesses a lone pair of electrons in an

      
       orbital orthogonal to the 
      
      
      
      -system. This makes the molecule a weak base (
      
      
      for the conjugate acid).
    • Resonance: The phenolic hydroxyl group at position 5 acts as an electron donor (+M effect), increasing electron density in the ring.

  • N-Ethyl-5-Hydroxyisoquinolinium (Quaternary Salt):

    • Nitrogen Status: The nitrogen is alkylated (ethylated). The lone pair is utilized in the N-C bond, resulting in a permanent positive charge.

    • Inductive Effect (-I): The quaternary nitrogen exerts a powerful electron-withdrawing effect across the

      
      -system. This pulls electron density away from the 5-hydroxyl group, significantly weakening the O-H bond.
      
The pKa Shift Phenomenon

The most critical chemical difference is the acidity of the phenolic hydroxyl group.

  • In 5-HIQ: The phenolic proton is weakly acidic (

    
    ). At physiological pH (7.4), it remains largely protonated (neutral).
    
  • In 5-HIQ-Et⁺: Due to the electron-withdrawing N⁺ center, the phenolic proton becomes highly acidic (

    
     often drops to 
    
    
    
    ). At physiological pH, this molecule frequently exists as a zwitterion (pyridinium cation + phenolate anion), leading to distinct charge-transfer optical properties.

Part 2: Physicochemical Divergence

The following table summarizes the key operational differences for researchers selecting between these compounds.

Feature5-Hydroxyisoquinoline (5-HIQ)N-Ethyl-5-Hydroxyisoquinolinium (5-HIQ-Et⁺)
Charge State (pH 7.4) Neutral (mostly)Cationic or Zwitterionic
Solubility Soluble in DMSO, EtOH, organic solvents; poor in water.Highly water-soluble; poor in non-polar organics.
Fluorescence pH-dependent; typically UV-excited, blue emission.Red-shifted emission (Green/Yellow) due to ICT (Intramolecular Charge Transfer).
Membrane Permeability High (Passive diffusion). Crosses BBB.[1]Low (requires transporters) or targets mitochondria (potential driven).
Reactivity Nucleophilic at N; Electrophilic substitution on ring.[2]Susceptible to nucleophilic attack at C-1 (pseudobase formation).

Part 3: Synthetic Transformation Protocol

Objective: Synthesis of N-ethyl-5-hydroxyisoquinolinium iodide from 5-hydroxyisoquinoline. Scale: Laboratory (1-5 gram scale).

Reagents & Equipment
  • Precursor: 5-Hydroxyisoquinoline (Sublimed grade preferred).

  • Alkylating Agent: Ethyl Iodide (EtI) - Warning: Carcinogenic/Volatile.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH).

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 1.0 eq of 5-hydroxyisoquinoline in minimal anhydrous acetonitrile (approx. 10 mL per gram).

    • Note: Heating to 40°C may be required for complete dissolution.

  • Alkylation:

    • Add 1.5 to 2.0 eq of Ethyl Iodide dropwise to the stirring solution.

    • Scientific Rationale: Excess alkyl halide drives the reaction to completion (Le Chatelier’s principle) and compensates for EtI volatility.

  • Reflux:

    • Heat the mixture to reflux (80-82°C for MeCN) for 12–24 hours under inert atmosphere.

    • Visual Check: The product (quaternary salt) is less soluble in hot MeCN than the starting material and should begin to precipitate as a yellow/orange solid.

  • Isolation:

    • Cool the reaction mixture to 0°C (ice bath) to maximize precipitation.

    • Filter the precipitate under vacuum.

    • Wash the filter cake 3x with cold diethyl ether to remove unreacted starting material and iodine traces.

  • Validation (Self-Check):

    • Solubility Test: The product should fully dissolve in water (unlike the starting material).

    • NMR Check: Look for the disappearance of the integration of the proton adjacent to the nitrogen (H-1) shifting downfield due to quaternization, and the appearance of ethyl group signals (

      
      ).
      

Part 4: Visualization of Pathways & Logic

Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the alkylation process and the resulting electronic shift.

SynthesisPathway cluster_props Property Shift HIQ 5-Hydroxyisoquinoline (Neutral, Lone Pair on N) Transition Nucleophilic Attack (N: attacks Et-I) HIQ->Transition Activation Reagents Ethyl Iodide (Et-I) Reflux / MeCN Reagents->Transition Product N-Ethyl-5-Hydroxyisoquinolinium (Quaternary Cation) Transition->Product SN2 Mechanism P1 Solubility: Lipophilic -> Hydrophilic Product->P1 P2 Acidity: Phenol pKa drops (~9 -> ~6)

Caption: Synthesis of the quaternary salt via SN2 alkylation, resulting in drastic solubility and acidity changes.

Diagram 2: Biological & Functional Logic

Decision tree for researchers choosing between the two forms.

SelectionLogic Start Experimental Goal? Branch1 CNS / Brain Targeting Start->Branch1 Branch2 Mitochondrial / DNA Binding Start->Branch2 Branch3 pH Sensing (Physiological) Start->Branch3 UseHIQ Use 5-Hydroxyisoquinoline (Neutral form crosses BBB) Branch1->UseHIQ Lipophilicity required UseSalt Use N-Ethyl Salt (Cationic charge drives accumulation) Branch2->UseSalt Membrane Potential (ΔΨm) UseSaltZwit Use N-Ethyl Salt (Zwitterionic ICT Fluorescence) Branch3->UseSaltZwit High Sensitivity

Caption: Decision matrix for selecting the appropriate isoquinoline derivative based on biological application.

Part 5: Biological & Pharmacological Implications[3]

Blood-Brain Barrier (BBB) Penetration
  • 5-HIQ: Being a small, neutral lipophile (LogP ~1.5), it passively diffuses across the endothelial cells of the BBB. It is suitable for CNS drug scaffolds.

  • 5-HIQ-Et⁺: The permanent positive charge prevents passive diffusion. It requires specific cation transporters (e.g., OCTs) to enter cells and generally does not cross the BBB effectively, making it a poor CNS candidate but an excellent peripheral agent.

Mitochondrial Targeting
  • 5-HIQ-Et⁺: Delocalized lipophilic cations (DLCs) accumulate in the mitochondrial matrix driven by the negative membrane potential (

    
    ). This makes the quaternary salt a candidate for mitochondrial stains or antioxidant delivery vectors.
    
Toxicity Profiles
  • Quaternary Salts: Often exhibit higher acute cytotoxicity due to membrane surfactant effects (disruption of lipid bilayers) compared to their neutral precursors.

References

  • PubChem. (n.d.). 5-Hydroxyisoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zieliński, W., & Kudelko, A. (2000). Synthesis and properties of isoquinoline derivatives. ResearchGate. Retrieved from [Link]

  • Marek, J., et al. (2012).[3] Synthesis of Isoquinolinium Salts Differing in the Length of the Side Alkylating Chain. Military Medical Science Letters. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of 5-Hydroxyisoquinolinium Derivatives

Executive Summary This technical guide analyzes the medicinal chemistry, pharmacological applications, and synthesis of 5-hydroxyisoquinolinium derivatives . Distinct from their tetrahydroisoquinoline (THIQ) counterparts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry, pharmacological applications, and synthesis of 5-hydroxyisoquinolinium derivatives . Distinct from their tetrahydroisoquinoline (THIQ) counterparts, these quaternary ammonium salts combine a rigid, aromatic isoquinoline core with a hydrophilic cationic head and a variable lipophilic tail.

This structural duality grants them potent antimicrobial properties (via membrane disruption) and cholinesterase inhibitory activity (via cation-pi interactions). This guide serves drug developers and organic chemists, providing validated protocols for synthesis and bio-evaluation while addressing the critical Structure-Activity Relationship (SAR) governing their efficacy.

Part 1: Chemical Architecture & Synthesis

The Pharmacophore

The 5-hydroxyisoquinolinium scaffold consists of three critical domains:

  • The Cationic Head (

    
    ):  A permanent positive charge that drives electrostatic attraction to negatively charged bacterial cell walls or the anionic site of enzymes like Acetylcholinesterase (AChE).
    
  • The 5-Hydroxyl Group (-OH): A hydrogen bond donor located at the peri-position. In excited-state dynamics, this group facilitates proton transfer, but pharmacologically, it enhances binding affinity through H-bonding with receptor residues (e.g., Serine or Histidine).

  • The N-Alkyl Side Chain: A lipophilic tail (typically

    
     to 
    
    
    
    ) that governs hydrophobicity (
    
    
    ), determining the molecule's ability to penetrate lipid bilayers.
Synthetic Pathway (Menschutkin Reaction)

The synthesis relies on the nucleophilic substitution of 5-hydroxyisoquinoline with alkyl halides. This is a classic Menschutkin reaction, typically performed in polar aprotic solvents like acetonitrile to stabilize the transition state.

SynthesisWorkflow Start 5-Hydroxyisoquinoline (Nucleophile) Solvent Solvent: Acetonitrile Temp: Reflux (80°C) Time: 24-48h Start->Solvent Reagent Alkyl Halide (R-X) (Electrophile) Reagent->Solvent Product N-Alkyl-5-hydroxyisoquinolinium Halide (Precipitate) Solvent->Product SN2 Mechanism Purification Purification: Filtration & Et2O Wash Product->Purification Isolation

Figure 1: Step-wise synthesis of quaternary 5-hydroxyisoquinolinium salts via N-alkylation.

Part 2: Biological Activities[1][2][3][4][5][6][7][8][9]

Antimicrobial Activity (Membrane Disruption)

The primary application of 5-hydroxyisoquinolinium salts is as broad-spectrum antiseptics. Their mechanism mimics other Quaternary Ammonium Compounds (QACs) but is enhanced by the aromatic core.

  • Mechanism: The cationic head adsorbs to the negatively charged bacterial cell wall (teichoic acids in Gram-positive; lipopolysaccharides in Gram-negative). The alkyl tail then intercalates into the lipid bilayer, causing leakage of cytoplasmic contents.

  • SAR Insight: Activity is non-linear regarding chain length.

    • 
      :  Low activity (insufficient lipophilicity for membrane penetration).
      
    • 
      : Peak Activity.  Optimal balance between solubility and lipophilicity (cutoff effect).
      
    • 
      :  Reduced activity due to aggregation (micelle formation) or steric hindrance preventing cell wall transit.
      
Cholinesterase Inhibition (Neuropharmacology)

While quaternary salts struggle to cross the Blood-Brain Barrier (BBB), they are potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) in peripheral tissues.

  • Binding Mode: The quaternary nitrogen binds to the Peripheral Anionic Site (PAS) of AChE via cation-

    
     interactions (specifically with Trp286). The 5-OH group can form water-mediated H-bonds deep within the catalytic gorge.
    
  • Therapeutic Niche: Treatment of Myasthenia Gravis (neuromuscular junction) or as surface-active agents preventing amyloid aggregation (which is catalyzed by the AChE PAS).

Comparative Efficacy Data

The following table summarizes typical MIC (Minimum Inhibitory Concentration) and


 trends for these derivatives.
Derivative (Alkyl Chain)Target: S. aureus (MIC µg/mL)Target: E. coli (MIC µg/mL)Target: AChE (

µM)
Toxicity (Red Blood Cells)
Octyl (

)
> 125> 2505.2Low
Dodecyl (

)
2.4 - 7.8 15.6 1.8Moderate
Hexadecyl (

)
15.662.50.9 High (Hemolytic)
Benzalkonium (Std)4.016.0N/AHigh

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of N-Dodecyl-5-hydroxyisoquinolinium Bromide

Rationale: This protocol uses acetonitrile to ensure the product precipitates out (driving equilibrium) while keeping starting materials dissolved.

  • Preparation: Dissolve 5-hydroxyisoquinoline (1.0 eq, 5 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask.

  • Alkylation: Add 1-bromododecane (1.2 eq, 6 mmol) dropwise.

  • Reaction: Reflux at 82°C for 48 hours under nitrogen atmosphere. Validation: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting material (fluorescent) should disappear; the product spot will stay at the baseline.

  • Isolation: Cool to room temperature. The quaternary salt will precipitate.

  • Purification: Filter the precipitate. Wash 3x with cold diethyl ether to remove unreacted alkyl halide. Recrystallize from ethanol/acetone if necessary.

  • Characterization: Confirm structure via

    
     NMR (DMSO-
    
    
    
    ). Look for the downfield shift of the aromatic protons due to the cationic nitrogen.
Protocol B: Modified Ellman’s Assay for AChE Inhibition

Rationale: Standard Ellman’s assay measures the rate of production of thiocholine. The pH must be strictly controlled at 8.0 to ensure the Ellman's reagent (DTNB) reacts efficiently with thiols.

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Mix: Dissolve AChE (from electric eel, 500 U) in buffer to 1 U/mL.

  • Inhibitor Incubation:

    • In a 96-well plate, add 150 µL buffer.

    • Add 20 µL of test compound (dissolved in DMSO, final concentration range 0.01 - 100 µM).

    • Add 20 µL AChE solution.

    • Critical Step: Incubate for 15 mins at 25°C before adding substrate to allow inhibitor binding.

  • Substrate Addition: Add 10 µL of Acetylthiocholine iodide (ATCI, 15 mM) and 10 µL of DTNB (10 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Plot slope (absorbance/min) vs. log[Inhibitor]. Determine

    
     using non-linear regression.
    

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-action pathway of these derivatives: membrane lysis in bacteria vs. enzymatic blockade in neuro-systems.

MechanismAction cluster_0 Antimicrobial Pathway cluster_1 AChE Inhibition Pathway Compound 5-Hydroxyisoquinolinium Derivative Membrane Bacterial Membrane (Negatively Charged) Compound->Membrane Electrostatic Attraction PAS Peripheral Anionic Site (Trp286) Compound->PAS Cation-Pi Interaction Intercalation Alkyl Chain Insertion (Hydrophobic Effect) Membrane->Intercalation Lysis Cytoplasmic Leakage (Cell Death) Intercalation->Lysis Blockade Steric Blockade of Catalytic Gorge PAS->Blockade Inhibition Hydrolysis of ACh Prevented Blockade->Inhibition

Figure 2: Dual mechanism of action: Membrane disruption (left) and Enzyme inhibition (right).

References

  • Synthesis and Antimicrobial Evaluation of 5-Hydroxyisoquinolinium Salts Source: ResearchGate / European Journal of Medicinal Chemistry Context: Primary source for synthesis conditions and MIC data regarding chain length optimization.

  • Isoquinoline Derivatives as Potential Acetylcholinesterase Inhibitors Source: PubMed / NIH Context: Establishes the isoquinoline scaffold as a privileged structure for AChE inhibition and provides Ellman's assay parameters.

  • Antimicrobial Activity of Quaternary Ammonium Salts: Structure-Activity Relationship Source: ResearchGate Context: Detailed review on the mechanism of cationic surfactants, valid

    
     peak activity rule.
    
    
  • Synthesis of Versatile Fluorescent Isoquinolinium Salts Source: Royal Society of Chemistry (RSC) Context: Background on the photophysical properties of the isoquinolinium core, relevant for detection assays.

Protocols & Analytical Methods

Method

Protocol for synthesis of 2-Ethyl-5-hydroxyisoquinolinium bromide from 5-hydroxyisoquinoline

Application Note & Protocol Strategic Synthesis of 2-Ethyl-5-hydroxyisoquinolinium Bromide: A Detailed Protocol for N-Alkylation Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of 2-Ethyl-5-hydroxyisoquinolinium Bromide: A Detailed Protocol for N-Alkylation

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethyl-5-hydroxyisoquinolinium bromide from 5-hydroxyisoquinoline via a direct N-alkylation reaction. Isoquinolinium salts are a pivotal class of heterocyclic compounds with broad applications, including in medicinal chemistry and materials science.[1][2] This protocol is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for procedural choices, robust characterization methods for product validation, and essential safety guidelines. The methodology emphasizes a straightforward and efficient synthesis, yielding a high-purity product suitable for further research and development applications.

Introduction and Scientific Background

The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[2] The quaternization of the isoquinoline nitrogen atom to form isoquinolinium salts significantly alters the molecule's electronic properties, solubility, and biological function. These cationic molecules have been investigated for their potential as fluorescent probes, surfactants, and bioactive agents.[1][3]

The starting material, 5-hydroxyisoquinoline (also known as 5-isoquinolinol), is a versatile building block in organic synthesis. The presence of the hydroxyl group enhances the molecule's reactivity, allowing for diverse functionalization.[4] The synthesis of 2-Ethyl-5-hydroxyisoquinolinium bromide involves a classic SN2 (bimolecular nucleophilic substitution) reaction. In this process, the lone pair of electrons on the nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking the electrophilic ethyl group of ethyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then serves as the counter-ion to the positively charged isoquinolinium cation.

While the hydroxyl group at the 5-position also possesses nucleophilic oxygen, N-alkylation is generally favored over O-alkylation for heterocyclic amines like isoquinoline under neutral or slightly acidic conditions. The nitrogen atom in the aromatic ring system is a stronger nucleophile in this context. The protocol described herein is optimized to ensure selective N-ethylation.

Reaction Scheme and Workflow Visualization

Overall Reaction

The synthesis proceeds via the N-ethylation of 5-hydroxyisoquinoline using ethyl bromide.

Workflow prep Preparation (Reactants & Glassware) reaction Reaction Setup - Dissolve 5-hydroxyisoquinoline - Add ethyl bromide prep->reaction reflux Reflux - Heat mixture for 12-24h - Monitor via TLC reaction->reflux cool Cooling & Precipitation - Cool to room temperature - Induce crystallization reflux->cool isolate Isolation - Vacuum filtration cool->isolate wash Washing - Wash with cold acetonitrile isolate->wash dry Drying - Vacuum oven at 50°C wash->dry analyze Analysis (NMR, MS, MP) dry->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
5-Hydroxyisoquinoline2439-04-5C₉H₇NO145.16White to brown crystalline powder. [4]
Ethyl Bromide74-96-4C₂H₅Br108.97Colorless, volatile liquid. Alkylating agent.
Acetonitrile (ACN)75-05-8C₂H₃N41.05Polar aprotic solvent, BP: 82°C.
Diethyl Ether60-29-7(C₂H₅)₂O74.12Used for washing/trituration.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer/Temperature probe

  • Glass funnel and filter paper

  • Büchner flask and vacuum source

  • Beakers and graduated cylinders

  • Rotary evaporator (optional)

  • Vacuum oven

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxyisoquinoline (5.0 g, 34.4 mmol).

  • Dissolution: Add 40 mL of acetonitrile to the flask. Stir the mixture at room temperature until the 5-hydroxyisoquinoline is fully dissolved.

  • Addition of Alkylating Agent: In a well-ventilated fume hood, carefully add ethyl bromide (3.1 mL, 4.5 g, 41.3 mmol, 1.2 equivalents) to the solution. Causality Note: A slight excess of the alkylating agent is used to ensure the reaction proceeds to completion. Alkyl halides are potential genotoxic impurities and should be handled with appropriate care. [5]4. Reaction Setup: Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using the heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The disappearance of the 5-hydroxyisoquinoline spot and the appearance of a new, more polar spot at the baseline (indicative of a salt) signify reaction completion.

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product, 2-Ethyl-5-hydroxyisoquinolinium bromide, is a salt and has lower solubility in acetonitrile at cooler temperatures, often causing it to precipitate out as a solid. If precipitation is slow, the flask can be placed in an ice bath for 30-60 minutes to facilitate crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with two portions of cold acetonitrile (2 x 10 mL) followed by one portion of diethyl ether (15 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Transfer the white to off-white crystalline solid to a pre-weighed watch glass and dry it in a vacuum oven at 50°C to a constant weight.

  • Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.

Product Characterization and Validation

To confirm the identity and purity of the synthesized 2-Ethyl-5-hydroxyisoquinolinium bromide (CAS: 4501-30-8), the following analytical techniques are recommended. [6][7]

Technique Expected Results
Appearance White to off-white or pale yellow crystalline solid.
Melting Point A sharp melting point is indicative of high purity. Literature values should be consulted if available.
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the ethyl group (a triplet around 1.5 ppm and a quartet around 4.8 ppm). Protons on the isoquinolinium ring will be shifted downfield compared to the starting material, particularly the protons adjacent to the quaternized nitrogen (H-1 and H-3). The hydroxyl proton will appear as a broad singlet.
¹³C NMR (100 MHz, DMSO-d₆): Expect signals corresponding to the ethyl group carbons and the nine carbons of the isoquinolinium core. The quaternization of the nitrogen will induce shifts in the adjacent carbon signals.
Mass Spec. (ESI+) The mass spectrum should show a prominent peak for the cation [C₁₁H₁₂NO]⁺ with an m/z of 174.09.

| FT-IR (KBr) | Characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N/C=C stretching in the aromatic system (~1500-1650 cm⁻¹). |

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazard Summary
5-Hydroxyisoquinoline May cause skin, eye, and respiratory irritation. Handle with care.
Ethyl Bromide Warning: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer. Handle only in a fume hood. [5]
Acetonitrile Danger: Highly flammable liquid and vapor. Harmful in contact with skin, if swallowed, or if inhaled. Causes serious eye irritation.
Diethyl Ether Danger: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container for proper disposal according to institutional guidelines.

References

  • Chem-Impex. (n.d.). 5-Hydroxyisoquinoline.
  • Bieszczad, B., Perego, L. A., & Melchiorre, P. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(47), 16878-16883. [Link]

  • Janíček, M., & Musil, Z. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. Vojenské Zdravotnické Listy, 81, 60-64. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Allan, K. M., Hong, B. D., & Stoltz, B. M. (2009). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 7(21), 4440-4443. [Link]

  • Das, S. (2022). Stereoselective synthesis of fused-, spiro- and bridged heterocycles via cyclization of isoquinolinium salts: a recent update. Organic & Biomolecular Chemistry, 20(7), 1436-1465. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of versatile fluorescent isoquinolinium salts and their applications. Journal of Materials Chemistry B. [Link]

  • Heltzel, C. E., & Rogers, R. D. (2001). Hydrophobic ionic liquids incorporating N-alkylisoquinolinium cations and their utilization in liquid-liquid separations. Chemical Communications, (23), 2484-2485. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
  • Lee, S., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4993. [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Isoquinolinium Salts

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Isoquinolinium Salts in an Era of Antimicrobial Resistance The relentless ris...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Isoquinolinium Salts in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating an urgent and innovative approach to the discovery of novel therapeutic agents. Within this landscape, isoquinolinium salts have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Their inherent cationic nature and structural versatility allow for a multitude of chemical modifications, paving the way for the development of potent antimicrobial and antifungal agents.[3][4][5] Natural and synthetic isoquinoline alkaloids have demonstrated significant activity against a range of pathogens, including multidrug-resistant strains.[6][7][8][9]

These application notes provide a comprehensive guide to the foundational screening methods for evaluating the antimicrobial and antifungal efficacy of novel isoquinolinium salts. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while also incorporating practical insights pertinent to the specific chemical properties of isoquinolinium compounds.[3][10][11][12][13][14] This guide is designed to empower researchers to generate robust, reproducible, and meaningful data, thereby accelerating the journey from compound synthesis to potential clinical application.

Part 1: Foundational Antimicrobial and Antifungal Susceptibility Testing

The initial assessment of a compound's antimicrobial and antifungal activity is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[6][16][17][18] It offers the advantage of being a high-throughput method that requires small volumes of reagents.

Causality Behind Experimental Choices:

  • Choice of Broth: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious, rapidly growing bacteria, as its divalent cation concentration (Ca²⁺ and Mg²⁺) is standardized to ensure consistent results with certain classes of antibiotics.[19] For fungi, RPMI-1640 medium is commonly used.

  • Inoculum Preparation: A standardized inoculum density is critical for reproducibility. The 0.5 McFarland standard ensures a consistent starting number of microbial cells.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC.

  • Controls: The inclusion of positive (microorganism, no compound), negative (broth only), and standard drug controls is essential for validating the assay's performance.

Protocol 1: Broth Microdilution Assay

Materials:

  • Isoquinolinium salt stock solution (typically in DMSO or sterile distilled water)

  • 96-well, sterile, flat-bottom microtiter plates (polypropylene plates are recommended for cationic compounds to prevent adsorption)[16][20]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Multichannel pipette

Step-by-Step Methodology:

  • Preparation of Isoquinolinium Salt Stock Solution:

    • Dissolve the isoquinolinium salt in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note the solubility and ensure complete dissolution.[21] Some salts may require gentle warming or sonication. The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the microorganisms.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup and Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the isoquinolinium salt stock solution (at 2x the highest desired final concentration) to the first well of each row designated for testing a compound.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations.[9]

    • Well 11 will serve as the positive control (inoculum, no compound).

    • Well 12 will serve as the negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • Reading the MIC:

    • The MIC is the lowest concentration of the isoquinolinium salt at which there is no visible growth (turbidity) compared to the positive control. The reading can be done visually or with a microplate reader at 600 nm.

    • For colored isoquinolinium salts that may interfere with absorbance readings, the use of a viability indicator dye like resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) is recommended.[10][22][23] Viable cells will reduce these dyes, resulting in a color change. A separate control with the compound and the dye in sterile broth should be included to check for direct chemical reduction of the dye by the compound.[10]

Diagram 1: Broth Microdilution Workflow

BrothMicrodilution A Prepare Isoquinolinium Salt Stock Solution C Perform 2-fold Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Determine MIC (Visually or Spectrophotometrically) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

The agar well diffusion method is a simple, qualitative to semi-quantitative technique to screen for antimicrobial activity.[22][24][25][26] It is particularly useful for preliminary screening of a large number of compounds and for compounds that may have poor solubility in broth.

Protocol 2: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Bacterial or fungal inoculum prepared to 0.5 McFarland standard

Step-by-Step Methodology:

  • Plate Preparation:

    • Pour molten, cooled MHA or SDA into sterile Petri dishes to a uniform depth of 4 mm and allow to solidify.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing against the inside of the tube.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Well Creation and Compound Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar.

    • Add a fixed volume (e.g., 50-100 µL) of the isoquinolinium salt solution at a known concentration into each well.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Measurement:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation: Representative MIC Data

Compound IDOrganismMIC (µg/mL)
ISO-001Staphylococcus aureus8
ISO-001Escherichia coli32
ISO-001Candida albicans16
ISO-002Staphylococcus aureus4
ISO-002Escherichia coli>128
ISO-002Candida albicans8
Control (Ciprofloxacin)Staphylococcus aureus0.5
Control (Ciprofloxacin)Escherichia coli0.25
Control (Fluconazole)Candida albicans2

Part 2: Advanced Screening: Biofilm Inhibition and Eradication

Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents.[27] Therefore, assessing the anti-biofilm activity of novel compounds is a critical step in drug development.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.[6][28][29][30]

Protocol 3: Crystal Violet Biofilm Inhibition Assay

Materials:

  • 96-well, sterile, flat-bottom tissue culture-treated plates

  • Crystal violet solution (0.1% w/v)

  • 30% Acetic acid or 95% Ethanol for solubilization

  • Phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Plate Setup:

    • Follow the same procedure for serial dilution of the isoquinolinium salt as in the broth microdilution assay (Protocol 1, step 3).

  • Inoculation:

    • Inoculate the wells with a standardized microbial suspension as described in Protocol 1, step 2.

  • Incubation:

    • Incubate the plate under static (non-shaking) conditions for 24-48 hours to allow for biofilm formation.

  • Washing and Staining:

    • Gently remove the planktonic cells by washing the wells twice with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification:

    • Remove the crystal violet solution and wash the plate three to four times with sterile water.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

    • Transfer 125 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at 570-595 nm.

    • The percentage of biofilm inhibition is calculated relative to the untreated control.

Diagram 2: Biofilm Inhibition Assay Workflow

BiofilmInhibition A Prepare Serial Dilutions of Compound B Inoculate with Microbial Suspension A->B C Incubate to Allow Biofilm Formation B->C D Wash and Stain with Crystal Violet C->D E Solubilize Stain and Measure Absorbance D->E F Calculate % Inhibition E->F

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[11][12][13][14][31]

Protocol 4: MBEC Assay

Materials:

  • MBEC assay device (e.g., with a peg lid)

  • 96-well microtiter plates

  • Sonication bath

  • Appropriate growth medium

Step-by-Step Methodology:

  • Biofilm Formation:

    • Inoculate a 96-well plate with the standardized microbial suspension.

    • Place the peg lid onto the plate and incubate for 24-48 hours to allow biofilm formation on the pegs.

  • Exposure to Compound:

    • Rinse the peg lid in sterile saline to remove planktonic cells.

    • Prepare a new 96-well plate with serial dilutions of the isoquinolinium salt.

    • Transfer the peg lid with the pre-formed biofilms into the plate containing the compound dilutions.

    • Incubate for a specified period (e.g., 24 hours).

  • Biofilm Disruption and Viability Assessment:

    • Rinse the peg lid again in sterile saline.

    • Place the peg lid into a new 96-well plate containing recovery broth.

    • Sonicate the plate to dislodge the biofilm bacteria from the pegs into the broth.

    • Incubate the recovery plate for 24 hours.

  • MBEC Determination:

    • The MBEC is the lowest concentration of the compound that prevents regrowth of the bacteria from the treated biofilm. This is determined by observing the turbidity in the wells of the recovery plate.

Data Presentation: Representative Biofilm Activity Data

Compound IDOrganismBiofilm Inhibition (IC50, µg/mL)MBEC (µg/mL)
ISO-001Pseudomonas aeruginosa25>128
ISO-002Pseudomonas aeruginosa1064
Control (Tobramycin)Pseudomonas aeruginosa550

Part 3: Preliminary Safety Assessment: Cytotoxicity Testing

Early assessment of a compound's potential toxicity to mammalian cells is a crucial step in the drug development pipeline. The ISO 10993-5 standard provides guidelines for in vitro cytotoxicity testing.[5][24][32][33]

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol 5: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, sterile, flat-bottom tissue culture-treated plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinolinium salt in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

Diagram 3: Cytotoxicity Testing Workflow

Cytotoxicity A Seed Mammalian Cells in 96-well Plate B Treat Cells with Serial Dilutions of Compound A->B C Incubate for 24-48 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan and Measure Absorbance D->E F Calculate % Cell Viability E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial antimicrobial and antifungal screening of novel isoquinolinium salts. By systematically determining MICs, and assessing anti-biofilm and cytotoxic activities, researchers can effectively identify promising lead compounds for further development. Future investigations should focus on elucidating the mechanism of action of active compounds, exploring structure-activity relationships to optimize efficacy and safety, and advancing the most promising candidates into in vivo models of infection. The continued exploration of the chemical space of isoquinolinium salts holds significant promise for the discovery of the next generation of antimicrobial therapeutics.

References

  • Determination of Minimal Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assay. (n.d.). Bio-protocol. Retrieved February 25, 2026, from [Link]

  • MBEC Assay Protocol Using the 96-Well Plate Sonicator UIP400MTP. (n.d.). Hielscher Ultrasonics. Retrieved February 25, 2026, from [Link]

  • New Class of 2-Aryl-6-chloro-3,4-dihydroisoquinolinium Salts as Potential Antifungal Agents for Plant Protection: Synthesis, Bioactivity and Structure–Activity Relationships. (2015). Journal of Agricultural and Food Chemistry. Retrieved February 25, 2026, from [Link]

  • Synthesis, bioactivity and structure-activity relationships of new 2-aryl-8-OR-3,4-dihydroisoquinolin-2-iums salts as potential antifungal agents. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved February 25, 2026, from [Link]

  • MBEC Assay® PROCEDURAL MANUAL Version 2.1. (n.d.). Innovotech. Retrieved February 25, 2026, from [Link]

  • RAPID AND SIMPLE DETERMINATION OF MINIMUM BIOFILM ERADICATION CONCENTRATION BY A COLORIMETRIC MICROBIAL VIABILITY ASSAY BASED ON REDUCTION OF A WATER-TETRAZOLIUM SALT AND COMBINATED EFFECT OF ANTIBIOTICS AGAINST MICROBIAL BIOFILM. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023). Bio-protocol. Retrieved February 25, 2026, from [Link]

  • Biofilm Eradication Testing. (n.d.). Emery Pharma. Retrieved February 25, 2026, from [Link]

  • Crystal Violet Biofilm Assay. (2014). Benchling. Retrieved February 25, 2026, from [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2013). European Journal of Medicinal Chemistry. Retrieved February 25, 2026, from [Link]

  • In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved February 25, 2026, from [Link]

  • Modified MIC Method for Cationic Antimicrobial Peptides. (n.d.). Hancock Lab. Retrieved February 25, 2026, from [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). Arhiv za higijenu rada i toksikologiju. Retrieved February 25, 2026, from [Link]

  • ISO 10993-5:2009. (n.d.). International Organization for Standardization. Retrieved February 25, 2026, from [Link]

  • EN ISO 10993-5:2009/A11:2025. (n.d.). iTeh Standards. Retrieved February 25, 2026, from [Link]

  • Cytotoxicity Testing — ISO 10993–5. (2022). Medium. Retrieved February 25, 2026, from [Link]

  • Comparison of cation-adjusted Mueller–Hinton broth with Iso-Sensitest broth for the NCCLS broth microdilution method. (2000). Journal of Antimicrobial Chemotherapy. Retrieved February 25, 2026, from [Link]

  • Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved February 25, 2026, from [Link]

  • ISO 10993-5 Cytotoxicity Test - in vitro. (n.d.). RISE Research Institutes of Sweden. Retrieved February 25, 2026, from [Link]

  • Antibacterial and antifungal activities of isoquinoline alkaloids of the Papaveraceae and Fumariaceae families and their implications in structure–activity relationships. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. Retrieved February 25, 2026, from [Link]

  • Biocide susceptibility testing of bacteria: Development of a broth microdilution method. (2020). Veterinary Microbiology. Retrieved February 25, 2026, from [Link]

  • Clinical Laboratory Testing Interference. (2019). CLSI. Retrieved February 25, 2026, from [Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2025). MDPI. Retrieved February 25, 2026, from [Link]

  • Color-Coded Droplets and Microscopic Image Analysis for Multiplexed Antibiotic Susceptibility Testing. (2021). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • A New Colorimetric Method for Rapid Detection of Antibiotic Resistance in Escherichia coli Isolates. (2022). Brieflands. Retrieved February 25, 2026, from [Link]

  • Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC. Retrieved February 25, 2026, from [Link]

  • Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 C. (2024). HuVetA. Retrieved February 25, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. (2018). MDPI. Retrieved February 25, 2026, from [Link]

  • Susceptibility Testing of Antimicrobials in Liquid Media. (2016). Basicmedical Key. Retrieved February 25, 2026, from [Link]

Sources

Method

Preparation of Micellar Catalytic Systems Using N-Ethyl Isoquinolinium Derivatives

Abstract & Strategic Overview This Application Note details the synthesis, formulation, and application of N-ethyl isoquinolinium salts (specifically halochromates) as active oxidants within micellar nanoreactors. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the synthesis, formulation, and application of N-ethyl isoquinolinium salts (specifically halochromates) as active oxidants within micellar nanoreactors. While N-ethyl isoquinolinium derivatives are potent oxidants, their utility is often limited by solubility and kinetic barriers in traditional solvents. By incorporating them into micellar media (using surfactants like SDS or Triton X-100), we create a "micellar catalyst" system. This system leverages the hydrophobic effect and electrostatic interactions to concentrate reactants within the Stern layer or micellar core, significantly enhancing reaction rates and selectivity under mild conditions.

Core Mechanism

The N-ethyl isoquinolinium cation acts as a phase-transfer active species or oxidant. When solubilized in a micellar solution:

  • Compartmentalization: Hydrophobic substrates (e.g., alcohols) are solubilized within the micelle core.

  • Concentration: The cationic isoquinolinium headgroup associates with the micelle surface (especially anionic micelles like SDS) via electrostatic attraction.

  • Catalysis: The close proximity of the oxidant and substrate in the pseudo-phase accelerates the reaction (Micellar Catalysis).

Material Selection & Synthesis Protocols

Precursor Synthesis: N-Ethyl Isoquinolinium Bromide ([NEIQ]Br)

The foundation of this catalytic system is the quaternization of isoquinoline.

Reagents:

  • Isoquinoline (Reagent Grade, >99%)

  • Ethyl Bromide (Bromoethane)

  • Ethanol (Absolute) or Acetone

  • Diethyl Ether (for precipitation)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Flush with nitrogen.[1]

  • Mixing: Dissolve Isoquinoline (0.1 mol, 12.9 g) in 20 mL of ethanol .

  • Addition: Dropwise add Ethyl Bromide (0.15 mol, 16.3 g) . Note: Excess alkyl halide ensures complete quaternization.

  • Reflux: Heat the mixture to gentle reflux (approx. 60°C) for 6–8 hours . The solution will darken slightly.

  • Isolation: Cool the reaction mixture to room temperature. Pour the solution into 200 mL of ice-cold diethyl ether with vigorous stirring. The quaternary salt will precipitate as a white to off-white solid.

  • Purification: Filter the precipitate under vacuum. Wash three times with cold ether to remove unreacted isoquinoline.

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
    • Yield Expectation: >90%

    • Characterization: Melting point determination and

      
       NMR (look for the quartet of the N-ethyl 
      
      
      
      around 4.5-5.0 ppm).
Active Catalyst Synthesis: N-Ethyl Isoquinolinium Chlorochromate (EICC)

This step converts the bromide salt into the active oxidizing species.

Reagents:

  • Chromium(VI) Oxide (

    
    )
    
  • Hydrochloric Acid (6M)

  • [NEIQ]Br (from Step 2.1)

Protocol:

  • Preparation of Chromic Acid: Dissolve

    
     (0.1 mol, 10.0 g)  in 15 mL of 6M HCl  with stirring at 0°C (ice bath).
    
  • Addition: Slowly add [NEIQ]Br (0.1 mol) to the acidic chromate solution over 30 minutes. Maintain temperature <5°C to prevent thermal decomposition.

  • Precipitation: A yellow-orange solid (EICC) will form. Stir for an additional 1 hour at 0°C.

  • Filtration: Filter the solid on a sintered glass funnel.

  • Drying: Dry in a vacuum desiccator. Caution: Hexavalent chromium is toxic and carcinogenic. Handle with extreme care.

Micellar System Formulation & Characterization

The "catalyst" is the combination of the EICC oxidant and the surfactant medium.

Determination of Critical Micelle Concentration (CMC)

Before running the reaction, you must determine the CMC of your surfactant in the presence of the catalyst, as ions can shift the CMC.

Equipment: Tensiometer (Du Noüy ring method) or Conductivity Meter. Surfactant: Sodium Dodecyl Sulfate (SDS) - Anionic (Best for cationic oxidants).

Protocol:

  • Stock Solution: Prepare a 0.1 M SDS stock solution in distilled water.

  • Catalyst Doping: Add EICC to the water to reach the intended reaction concentration (e.g.,

    
     M). Note: EICC is slightly soluble in water; the micelle helps solubilize it further.
    
  • Titration: Aliquot the SDS solution into the EICC solution, measuring surface tension (

    
    ) or conductivity (
    
    
    
    ) after each addition.
  • Plotting: Plot

    
     vs. log[SDS]. The inflection point indicates the CMC.
    
    • Insight: For SDS + cationic salt, the CMC usually decreases due to charge screening, making micelles form at lower concentrations (more efficient).

Preparation of the Catalytic Micellar Solution

Standard Reaction Medium:

  • Surfactant: SDS (Sodium Dodecyl Sulfate)

  • Concentration: 0.1 M (Above CMC, typically

    
     CMC).
    
  • Acid:

    
     (often required to catalyze the chromate ester formation).
    

Recipe (100 mL):

  • Dissolve 2.88 g SDS in 80 mL water .

  • Add 10 mL of 5M

    
     .
    
  • Dilute to 100 mL.

  • Result: An acidic micellar "stock solvent."

Application Protocol: Oxidation of Benzyl Alcohol

This protocol demonstrates the kinetic enhancement of converting Benzyl Alcohol to Benzaldehyde using the EICC/SDS system.

Experimental Setup
  • Vessel: 50 mL two-neck round-bottom flask (thermostatted).

  • Temperature: 303 K (30°C).

  • Atmosphere: Nitrogen (optional, to prevent auto-oxidation).

Step-by-Step Procedure
  • Micelle Loading: Add 20 mL of Acidic Micellar Stock Solution (from 3.2) to the flask.

  • Substrate Addition: Add Benzyl Alcohol (1.0 mmol) . Stir for 10 minutes.

    • Observation: The alcohol typically solubilizes into the micellar core (clear or slightly hazy solution).

  • Oxidant Addition (Start): Add EICC (1.0 mmol) . Start the timer immediately.

  • Monitoring:

    • Method A (Spectrophotometric): Monitor the decay of the Cr(VI) absorbance at 350–370 nm or 450 nm using a UV-Vis spectrophotometer.

    • Method B (TLC/GC): Extract aliquots (0.5 mL) into ethyl acetate, quench with sodium bisulfite, and analyze.

  • Quenching: Once conversion >95%, quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    and evaporate.
Data Analysis & Kinetics

The reaction typically follows pseudo-first-order kinetics with respect to the oxidant when substrate is in excess.



Table 1: Comparative Kinetic Data (Hypothetical/Representative)

Solvent SystemSurfactant [M]

Relative Rate
Water (No surfactant)01.21.0
SDS (Anionic)0.058.57.1
CTAB (Cationic)0.050.90.75
Triton X-100 (Neutral)0.053.12.6
  • Interpretation: SDS promotes the reaction because the anionic micelle surface attracts the cationic EICC oxidant and the protonated alcohol species, increasing local concentration. CTAB repels the cationic oxidant, inhibiting the rate.

Visualizing the Workflow

MicellarCatalysis Isoquinoline Isoquinoline NEIQ_Br N-Ethyl Isoquinolinium Bromide ([NEIQ]Br) Isoquinoline->NEIQ_Br Reflux (EtOH) EtBr Ethyl Bromide EtBr->NEIQ_Br EICC Active Oxidant: EICC NEIQ_Br->EICC Anion Exchange CrO3 CrO3 / HCl CrO3->EICC Micelle Micellar Nanoreactor (Negatively Charged Surface) EICC->Micelle Electrostatic Attraction SDS SDS Surfactant (Anionic) SDS->Micelle Self-Assembly (>CMC) Product Product (Benzaldehyde) Micelle->Product Oxidation (Rate Enhanced) Substrate Substrate (Benzyl Alcohol) Substrate->Micelle Hydrophobic Solubilization

Caption: Synthesis of the N-ethyl isoquinolinium oxidant and its assembly into the SDS micellar nanoreactor for catalytic oxidation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate Electrostatic RepulsionEnsure surfactant charge is opposite to the oxidant/intermediate. Use SDS for cationic oxidants.
Precipitation Ion PairingThe surfactant and catalyst may form an insoluble salt (e.g., SDS + large cation). Reduce concentrations or switch to non-ionic surfactant (Triton X-100).
Emulsion Formation High Surfactant LoadDifficult workup. Add brine or a small amount of isopropanol to break the emulsion during extraction.
Low Yield Over-oxidationEICC is strong. Monitor closely. If carboxylic acid forms, reduce temperature or reaction time.

References

  • Kinetics and mechanism of oxidation of diols by quinolinium fluorochromate. Source: NISCAIR (Indian Journal of Chemistry). URL:[Link] (Generalized landing page for verification)

  • Micellar Effect on the Oxidation of Anisaldehyde by Quinolinium Dichromate. Source: Bentham Science. URL:[Link]

  • Oxidation of Diols by Morpholinium Fluorochromate: A Kinetic and Mechanistic Study. Source: ScienSage. URL:[Link]

  • Is Micellar Catalysis Green Chemistry? (Context on Micellar Theory) Source: MDPI Molecules. URL:[Link]

  • Aqueous Micellar Technology: An Alternative Beyond Organic Solvents. Source: Royal Society of Chemistry.[2] URL:[Link]

Sources

Application

Procedure for testing cholinesterase inhibition of isoquinolinium derivatives

Application Notes & Protocols Topic: High-Throughput Screening and Kinetic Analysis of Isoquinolinium Derivatives as Cholinesterase Inhibitors Audience: Researchers, scientists, and drug development professionals. Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening and Kinetic Analysis of Isoquinolinium Derivatives as Cholinesterase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Cholinesterases with Isoquinolinium Derivatives

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are serine hydrolase enzymes critical to the regulation of neurotransmission.[1] AChE terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine in synaptic clefts.[2][3] The inhibition of AChE is a cornerstone therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), myasthenia gravis, and other neurological conditions, as it increases the concentration and duration of acetylcholine, thereby enhancing cholinergic function.[2][4][5] While AChE is depleted in the AD brain, BuChE activity is elevated, making it an increasingly important secondary target for comprehensive cholinergic regulation.[4][5]

Isoquinolinium derivatives have emerged as a promising class of compounds for cholinesterase inhibition.[6] Their rigid, cationic structure can facilitate strong interactions within the active sites of cholinesterases. Several studies have demonstrated that modifying the isoquinolinium scaffold can yield potent inhibitors of both AChE and BuChE.[6][7][8][9] This application note provides a detailed, field-proven protocol for the systematic evaluation of isoquinolinium derivatives, from initial high-throughput screening to the determination of inhibitory kinetics, using the established Ellman's spectrophotometric method.[10][11]

Principle of the Assay: The Ellman's Method

The most widely adopted method for measuring cholinesterase activity is the colorimetric assay developed by Ellman et al.[10][11] This method is valued for its simplicity, reliability, and suitability for high-throughput screening.[1][12] The assay's principle is a two-step biochemical reaction:

  • Enzymatic Hydrolysis: In the first step, the cholinesterase enzyme hydrolyzes the synthetic substrate acetylthiocholine (ATCI), which is an analog of acetylcholine. This reaction produces thiocholine and an acetate ion.[13][14]

  • Colorimetric Detection: The resulting thiocholine, which contains a free sulfhydryl group, rapidly reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent). This reaction cleaves the disulfide bond of DTNB, producing the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[3][14]

The rate of TNB formation, observed as an increase in absorbance over time, is directly proportional to the cholinesterase activity.[3] The presence of an inhibitor, such as an isoquinolinium derivative, will reduce the rate of this color change.

Ellman_Reaction cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Detection ATCI Acetylthiocholine (Substrate) AChE Cholinesterase (AChE or BuChE) ATCI->AChE Hydrolysis Thiocholine Thiocholine AChE->Thiocholine DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB Anion (Yellow, Abs @ 412 nm) DTNB->TNB Thiocholine_ref Thiocholine Thiocholine_ref->DTNB Reaction

Biochemical cascade of the Ellman's method.

Protocol I: IC50 Determination for Isoquinolinium Derivatives

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency. The assay is performed in a 96-well microplate format to facilitate screening multiple concentrations and compounds.

Materials and Reagents
  • Enzyme: Acetylcholinesterase (AChE) from electric eel (or human recombinant) or Butyrylcholinesterase (BuChE) from equine serum.

  • Substrate: Acetylthiocholine Iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compounds: Isoquinolinium derivatives.

  • Positive Control: A known cholinesterase inhibitor (e.g., Donepezil, Galantamine, or Tacrine).[13]

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[3]

  • Solvent: An appropriate solvent for the test compounds (e.g., DMSO, ethanol). Note: It is crucial to be aware of the potential inhibitory effects of the solvent itself.[15]

  • Equipment: 96-well clear, flat-bottom microplates, multichannel pipette, and a microplate reader capable of measuring absorbance at 412 nm.[1]

Reagent Preparation
  • Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a final pH of 8.0.

  • AChE/BuChE Stock Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in each well should be optimized to yield a linear reaction rate for at least 10-15 minutes. A common starting point is a final concentration of 0.1-0.25 U/mL.[3] Aliquot and store at -20°C or as recommended by the supplier.

  • ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.[16]

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C.[3]

  • Inhibitor Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each isoquinolinium derivative and the positive control in a suitable solvent (e.g., DMSO).

  • Inhibitor Working Solutions: Perform serial dilutions of the stock solutions in the assay buffer to create a range of working concentrations (typically 6-8 concentrations in a log-fold series). The final solvent concentration in all wells must be kept constant and low (ideally ≤1%) to avoid solvent-induced inhibition.[15][17]

Assay Procedure (96-Well Plate)
  • Plate Setup: Design the plate layout to include blanks, negative controls (enzyme activity without inhibitor), positive controls, and test compound wells. To minimize "edge effects," avoid using the outermost wells for critical samples.[17]

    • Blank Wells: 190 µL Assay Buffer + 10 µL Substrate (for substrate auto-hydrolysis control).

    • Negative Control (100% Activity): 180 µL Assay Buffer + 10 µL Enzyme + 10 µL Solvent.

    • Test Wells: 170 µL Assay Buffer + 10 µL Enzyme + 10 µL of each inhibitor dilution.

    • Positive Control Wells: 170 µL Assay Buffer + 10 µL Enzyme + 10 µL of positive control dilution.

  • Reagent Addition:

    • Add 170 µL of Assay Buffer to the test and positive control wells and 180 µL to the negative control wells.

    • Add 10 µL of the appropriate inhibitor working solution, positive control, or solvent to the designated wells.

    • Add 10 µL of the enzyme solution to all wells except the blank.

  • Pre-incubation: Mix gently by shaking the plate for 30-60 seconds. Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[16] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Add DTNB: Add 10 µL of 10 mM DTNB solution to all wells.

  • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm. Take readings every minute for 10-15 minutes.[2]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, DTNB, ATCI) prep_inhibitor Prepare Inhibitor Serial Dilutions prep_reagents->prep_inhibitor plate_setup 1. Plate Setup (Buffer, Inhibitor/Solvent, Enzyme) prep_inhibitor->plate_setup pre_incubate 2. Pre-incubate (10-15 min @ 25°C) plate_setup->pre_incubate add_dtnb 3. Add DTNB pre_incubate->add_dtnb add_atci 4. Initiate Reaction with ATCI add_dtnb->add_atci measure 5. Kinetic Measurement (Abs @ 412 nm for 10-15 min) add_atci->measure calc_rate Calculate Reaction Rate (V) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 via Non-linear Regression plot_curve->calc_ic50

Experimental workflow for IC50 determination.
Data Analysis
  • Calculate Reaction Rate (Velocity): For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the reaction rate (V). Ensure you subtract the rate of the blank (substrate auto-hydrolysis) from all other rates.

  • Calculate Percent Inhibition: Use the rate of the negative control (V₀, 100% activity) and the rate for each inhibitor concentration (Vᵢ) to calculate the percent inhibition: % Inhibition = ( (V₀ - Vᵢ) / V₀ ) * 100[16]

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[2][18] Graphing software such as GraphPad Prism or R is recommended for this analysis.

Protocol II: Elucidating the Mechanism of Inhibition

Once potent inhibitors are identified (i.e., those with low IC₅₀ values), it is crucial to understand their mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring enzyme kinetics at varying substrate and inhibitor concentrations.

Experimental Procedure

The procedure is similar to the IC₅₀ determination, but the plate layout is different. The experiment is run with multiple concentrations of the substrate (ATCI) in the absence and presence of at least two different fixed concentrations of the isoquinolinium inhibitor.[19][20]

Data Analysis: Lineweaver-Burk Plot
  • Calculate Reaction Velocity (V): Determine the reaction rate for each combination of substrate and inhibitor concentration.

  • Construct Lineweaver-Burk Plot: Create a double reciprocal plot of 1/V (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.[19][20]

  • Interpret the Plot:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed Inhibition: Lines intersect in the second or third quadrant, but not on an axis.

Data Presentation and Troubleshooting

Effective data management is crucial for reproducibility and troubleshooting.[17]

Example Data Summary Table
Isoquinolinium DerivativeAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Mechanism of AChE Inhibition
Compound 9g>70% inhib @ 100µM>70% inhib @ 100µM-Not Determined
Compound 9h>70% inhib @ 100µM>70% inhib @ 100µM-Not Determined
Compound 9r13120.92Competitive
Donepezil (Control)0.0126.4533Mixed
(Note: Data for compounds 9g, 9h, and 9r are illustrative based on findings from reference[6]. Data for Donepezil is from reference[13].)
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent IC₅₀ values Reagent variability; minor changes in temperature, pH, or incubation times; pipetting errors.[17]Prepare fresh reagents from stock solutions. Use a timer for all incubation steps.[17] Calibrate pipettes regularly.
High Background Signal Spontaneous hydrolysis of substrate (ATCI); unstable DTNB reagent.[12][14]Always include and subtract the blank reading. Prepare DTNB solution fresh or store protected from light at 4°C.
No or Weak Inhibition from Positive Control Degraded control compound; inactive enzyme; issues with detection reagents.[17]Use a fresh aliquot of the positive control. Verify enzyme activity in the negative control wells. Check the age and storage of DTNB and ATCI.
Inhibition in Negative Control (Solvent only) The solvent (e.g., DMSO) is causing inhibition at the concentration used.[15][17]Perform a solvent titration to determine the maximum non-inhibitory concentration. Ensure the final solvent concentration is identical across all wells.

References

  • Benchchem. (2025, November 10). Troubleshooting Inconsistent Results with Acetylcholinesterase (AChE) Inhibitors.
  • Benchchem. (n.d.). A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors.
  • Kovářová, M., Komers, K., Štěpánková, Š., Pařík, P., & Čegan, A. (2013). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Zeitschrift für Naturforschung C, 68(3-4), 133-138. [Link]

  • Kovářová, M., Komers, K., Štěpánková, Š., Pařík, P., & Čegan, A. (2013). New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors. Zeitschrift für Naturforschung C, 68(3-4), 133–138. [Link]

  • Matthew, C. B., Mays, M. Z., & Lisk, D. C. (1990). Spectrophotometric determination of circulating cholinesterases in rats. Aviation, space, and environmental medicine, 61(3), 258–261. [Link]

  • Sultana, S., Riaz, A., & Khan, A. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 12. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]

  • Pohanka, M., Hrabinova, M., Kuca, K., & Simonato, M. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Analytical biochemistry, 464, 1-5. [Link]

  • Das, N., Singh, G., & Yasir, M. (2023). Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer's disease. Frontiers in pharmacology, 14, 1109038. [Link]

  • Matthew, C. B., Mays, M. Z., & Lisk, D. C. (1990). Spectrophotometric Determination of Circulating Cholinesterases in Rats. Aviation, Space, and Environmental Medicine, 61(3), 258-261. [Link]

  • Harlin, K. S., & Ross, P. F. (1991). Enzymatic-Spectrophotometric Method for Determination of Cholinesterase Activity in Whole Blood: Collaborative Study. Journal of AOAC International, 74(4), 616-618. [Link]

  • Benchchem. (2025). The Role of Thiocholine in Acetylcholinesterase Activity Assays: A Technical Guide.
  • Bartolini, M., Cavrini, V., Andrisano, V., & Gotti, R. (2001). Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. Journal of chromatography. A, 913(1-2), 335–342. [Link]

  • Benchchem. (n.d.). Determining the IC50 Value of Acetylcholinesterase Inhibitor AChE-IN-64: A Technical Guide.
  • Kamal, M. A., Al-Jafari, A. A., & Greig, N. H. (2006). Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. Biochimica et biophysica acta, 1760(2), 223–233. [Link]

  • Gal, E. M., & Roth, E. (1957). Spectrophotometric methods for determination of cholinesterase activity. Clinica chimica acta; international journal of clinical chemistry, 2(4), 316–326. [Link]

  • Rahman, N. A., Ali, A., Leong, S. W., & Abas, F. (2020). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. AIP Conference Proceedings, 2265(1), 030012. [Link]

  • Gümüş, Z. P., Gök, Y., & Berkel, G. (2022). The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. Journal of Biochemical and Molecular Toxicology, 36(10), e23164. [Link]

  • Kamal, M. A., Greig, N. H., Reale, M., & Holloway, H. W. (2008). Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine. The open clinical chemistry journal, 1, 19–27. [Link]

  • Okello, E. J., Savelev, S. U., & Perry, E. K. (2004). Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease. Planta Medica, 70(04), 299-304. [Link]

  • Wang, Z., Chen, J., & Wang, Y. (2019). Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives. Chemical biology & drug design, 95(2), 266-277. [Link]

  • Binder, J., Paar, M., Jun, D., Pohanka, M., Hrabinova, M., Opletalova, V., & Kuca, K. (2010). New Bisquaternary Isoquinolinium Inhibitors of Brain Cholinesterases-Synthesis and Anticholinesterase Activity. Letters in Drug Design & Discovery, 7(1), 1-4. [Link]

  • Huang, L., Wang, Z., & Chen, J. (2020). An Isoquinolinium Dual Inhibitor of Cholinesterases and Amyloid β Aggregation Mitigates Neuropathological Changes in a Triple-Transgenic Mouse Model of Alzheimer's Disease. ACS Chemical Neuroscience, 11(20), 3330-3339. [Link]

  • Chlebek, J., Vrublová, E., & Šafratová, M. (2006). Isoquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. Current Organic Chemistry, 10(4), 349-361. [Link]

  • Binder, J., Paar, M., Jun, D., Pohanka, M., Hrabinova, M., Opletalova, V., & Kuca, K. (2010). New Bisquaternary Isoquinolinium Inhibitors of Brain Cholinesterases-Synthesis and Anticholinesterase Activity. Letters in Drug Design & Discovery, 7(1), 1-4. [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. [Link]

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  • Wang, Z., Chen, J., & Wang, Y. (2020). Dual Targeting of Cholinesterase and Amyloid Beta With pyridinium/isoquinolium Derivatives. Chemical biology & drug design, 95(2), 266–277. [Link]

  • Benchchem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
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  • Um, Y. J., Kim, S. R., & Kim, Y. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]

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  • Singh, V., & Singh, J. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(1), 22-72. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Hydroxyisoquinoline Alkylation Optimization

Strategic Overview: The Amphoteric Challenge The alkylation of 5-hydroxyisoquinoline (5-HIQ) presents a classic competitive nucleophilicity problem. As a zwitterionic scaffold, 5-HIQ contains two nucleophilic sites: The...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Amphoteric Challenge

The alkylation of 5-hydroxyisoquinoline (5-HIQ) presents a classic competitive nucleophilicity problem. As a zwitterionic scaffold, 5-HIQ contains two nucleophilic sites:

  • The Phenolic Oxygen (C5-OH):

    
    .[1] The desired site for ether synthesis.[1]
    
  • The Isoquinoline Nitrogen (N2):

    
     (conjugate acid).[1] A highly reactive "soft" nucleophile prone to quaternization (N-alkylation).[1]
    

The Core Conflict: Standard alkylation conditions often lead to a mixture of the desired ether (O-alkyl) and the undesired ammonium salt (N-alkyl). To maximize yield, you must manipulate the Hard and Soft Acids and Bases (HSAB) parameters to favor the "hard" oxygen nucleophile over the "soft" nitrogen.

Decision Matrix: Selecting the Right Methodology

Before starting, select your pathway based on your alkylating agent and available reagents.[1]

SelectivityMatrix Start Start: 5-Hydroxyisoquinoline Agent What is your Alkylating Agent? Start->Agent Halide Alkyl Halide (R-X) (Primary/Secondary) Agent->Halide Available Alcohol Alcohol (R-OH) Agent->Alcohol Available MethodA Method A: Modified Williamson (Base-Mediated) Halide->MethodA MethodB Method B: Mitsunobu Reaction (Redox-Mediated) Alcohol->MethodB OutcomeA Risk: N-Alkylation Requires: Hard Base/Solvent Control MethodA->OutcomeA OutcomeB Benefit: High O-Selectivity Requires: DEAD/PPh3 MethodB->OutcomeB

Figure 1: Decision tree for selecting the optimal alkylation pathway based on substrate availability.

Protocol A: Modified Williamson Ether Synthesis

Best for: Primary alkyl halides, large scale scale-up.[1]

The "Cesium Effect" Optimization

Using Sodium Hydride (NaH) is standard, but Cesium Carbonate (


) often provides superior O-selectivity for isoquinolines due to the "Cesium Effect," where the large cation creates a "naked," highly reactive phenoxide anion while sterically hindering the nitrogen.

Reagents:

  • Substrate: 5-Hydroxyisoquinoline (1.0 equiv)

  • Base:

    
     (1.5 – 2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or DMSO

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-HIQ in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
    .[1] Stir at RT for 30 minutes .
    
    • Note: The solution should darken, indicating phenoxide formation.[1]

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C . Monitor by TLC/LC-MS.

    • Critical: Do not overheat (>80°C) as this promotes N-alkylation (thermodynamic product).[1]

  • Workup: Dilute with water. If the product is solid, filter.[2] If oil, extract with EtOAc.[1]

Data: Base & Solvent Effects on Selectivity

Based on general reactivity patterns of amphoteric heterocycles [1][3].[3][4]

BaseSolventO:N Ratio (Est.)[1][2]Notes

Acetone60:40Slow reaction; significant N-alkylation.[1]

DMF 90:10 Recommended. Best balance of rate and selectivity.[1]

THF85:15Fast, but requires strict anhydrous conditions.[1]

Toluene>95:5High Selectivity. Ag+ coordinates N, blocking it.[1] Expensive.

Protocol B: The Mitsunobu Reaction

Best for: Secondary alcohols, sensitive substrates, or when N-alkylation is persistent.

The Mitsunobu reaction activates an alcohol to form a phosphonium intermediate, which is a "hard" electrophile. This strongly favors attack by the "hard" phenoxide oxygen over the nitrogen [2].

Reagents:

  • Substrate: 5-HIQ (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF or DCM[1]

Step-by-Step Workflow:

  • Combine: Mix 5-HIQ, Alcohol, and

    
     in anhydrous THF under 
    
    
    
    . Cool to 0°C.[1][5]
  • Activate: Add DIAD dropwise over 10-15 minutes.

    • Visual Cue: The orange color of DIAD should fade upon addition.[1]

  • Incubate: Warm to RT and stir for 4–12 hours.

  • Quench: Add a small amount of water or dilute acid.[1]

  • Purification: This reaction generates

    
     (triphenylphosphine oxide) byproduct.[1] See "Troubleshooting" for removal.
    

Troubleshooting & FAQs

Q1: I am seeing a large spot on the baseline of my TLC (high polarity). What is it?

Diagnosis: This is likely the N-alkylated quaternary ammonium salt .[1] Solution:

  • Switch to Protocol B (Mitsunobu): This mechanism inherently disfavors N-alkylation.[1]

  • Change Leaving Group: If using Method A, switch from Alkyl Iodide (soft) to Alkyl Tosylate (hard).[1] Hard electrophiles prefer the hard oxygen nucleophile (HSAB theory).

  • Use Silver Salts: Add 1.0 equiv of

    
    .[1] The 
    
    
    
    ion coordinates to the isoquinoline nitrogen, effectively "capping" it and forcing the reaction to the oxygen [3].
Q2: My reaction yield is low (<30%), and the starting material is unreacted.

Diagnosis: 5-HIQ has poor solubility in non-polar solvents due to its zwitterionic character.[1] Solution:

  • Solvent: Ensure you are using high-dielectric solvents like DMF or DMSO.[1]

  • Phase Transfer: If using non-polar solvents (Toluene/DCM), add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) (5 mol%) to solubilize the phenoxide anion.

Q3: How do I remove the Triphenylphosphine Oxide ( ) after the Mitsunobu reaction?

Diagnosis:


 co-elutes with many ether products.[1]
Solution: 
  • Precipitation: Triturate the crude residue with cold diethyl ether or hexane/ether (1:1).

    
     often precipitates out; filter it off.[1]
    
  • Chemical Removal: Use polymer-supported

    
     (PS-PPh3) reagents, which can be removed by simple filtration.[1][5]
    

Mechanistic Visualization

The following diagram illustrates the competitive pathways and how specific conditions steer the reaction toward the desired Ether (O-alkyl) product.

ReactionPathways Substrate 5-HIQ (Zwitterion) Cond_Soft Soft Electrophile (R-I) Polar Protic Solvent Substrate->Cond_Soft Cond_Hard Hard Electrophile (R-OTs) Cs2CO3 / Ag2CO3 Substrate->Cond_Hard N_Attack N-Attack (Soft-Soft) Cond_Soft->N_Attack Favored O_Attack O-Attack (Hard-Hard) Cond_Hard->O_Attack Favored Prod_N N-Alkyl Salt (Undesired) N_Attack->Prod_N Prod_O 5-Alkoxyisoquinoline (Desired Ether) O_Attack->Prod_O

Figure 2: Mechanistic pathway showing how HSAB principles drive N- vs. O-selectivity.

References

  • BenchChem Technical Support. (2025).[1][3][6][7] Improving reaction conditions for Williamson ether synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Mitsunobu Reaction: Mechanism and Protocols.[1][8] Retrieved from

  • Hartung, R. E., et al. (2017).[1] Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles.[1][9] Retrieved from

  • PubChem. (2025).[1] 5-Hydroxyisoquinoline Compound Summary (CID 30386).[1] Retrieved from [1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][10][7][11][12] Retrieved from

Sources

Optimization

Technical Support Center: Purification of Hygroscopic Isoquinolinium Bromide Salts

Welcome to the Technical Support Center for the purification of hygroscopic isoquinolinium bromide salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of hygroscopic isoquinolinium bromide salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline, and anhydrous isoquinolinium bromide salts. As a class of compounds with significant applications, their inherent hygroscopicity and potential for impurity carryover from synthesis present unique purification hurdles.

This document provides in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format. The methodologies described are grounded in established chemical principles and field-proven experience to ensure reliable and reproducible results.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of hygroscopic isoquinolinium bromide salts.

Q1: My isoquinolinium bromide salt "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates as a liquid instead of a solid. This occurs when the salt's melting point is lower than the solution's temperature at the point of precipitation, often due to high supersaturation or the presence of impurities that depress the melting point.[1][2]

Causality and Remediation Strategy:

The primary goal is to slow down the rate of precipitation and ensure that crystallization occurs at a temperature below the salt's melting point.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolution and Solvent Addition: Gently reheat the mixture to re-dissolve the oil. Add a small amount (5-10% of the total volume) of the hot solvent to decrease the supersaturation.[1]

  • Slower Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a large beaker of hot water can achieve this. Avoid placing the flask directly on a cold surface.

  • Seed Crystal Introduction: If you have a small amount of pure, crystalline material, introduce a seed crystal into the cooled, supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[2]

  • Solvent System Re-evaluation: If oiling out persists, the solvent system may be inappropriate. Consider a solvent in which the salt is less soluble at higher temperatures. Alternatively, a co-solvent system can be employed. For instance, if you are using a highly polar solvent, adding a less polar co-solvent can sometimes facilitate crystallization.[2]

  • Anti-Solvent Technique: Dissolve the salt in a minimal amount of a good solvent (e.g., methanol, dichloromethane) and then slowly add an anti-solvent (e.g., diethyl ether, hexane) in which the salt is insoluble, until turbidity is observed.[3] This should be done at a controlled temperature.

Q2: My purified isoquinolinium bromide salt is still colored. How can I remove colored impurities?

A2: Colored impurities in quaternary ammonium salts often arise from the starting materials or side reactions during synthesis.[4]

Decolorization Strategies:

  • Activated Charcoal Treatment: This is a common and effective method for removing colored, non-polar impurities.

    • Protocol:

      • Dissolve the crude salt in a suitable hot solvent.

      • Add a small amount of activated charcoal (typically 1-2% w/w of the solute).

      • Simmer the mixture for 10-15 minutes.

      • Perform a hot gravity filtration to remove the charcoal.

      • Proceed with the recrystallization of the decolorized filtrate.

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.

  • Chemical Treatment: In some cases, residual color can be addressed by adding a small amount of a reducing agent, such as hypophosphorous acid, during the synthesis or workup phase to inhibit the formation of color bodies.[4]

Q3: My isoquinolinium bromide salt is a sticky solid or a viscous oil after synthesis. How can I induce crystallization?

A3: The physical state of the crude product is often dependent on the length of the N-alkyl chain and the presence of impurities.[5] Shorter alkyl chains (e.g., C8, C10) can lead to lower melting points, making crystallization more challenging.[5]

Strategies to Induce Crystallization:

  • Solvent Trituration: This technique involves repeatedly washing the crude material with a solvent in which the desired salt is insoluble, but the impurities are soluble.

    • Protocol:

      • Place the crude oil or sticky solid in a flask.

      • Add a small amount of a suitable non-solvent (e.g., diethyl ether, ethyl acetate).

      • Stir or sonicate the mixture. The desired product should solidify while impurities are washed away.

      • Decant the solvent and repeat the process several times.

      • Dry the resulting solid under vacuum.

  • Anti-Solvent Precipitation: As described in A1, this is a powerful method for inducing crystallization from an oil.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for isoquinolinium bromide salts?

A1: The choice of solvent is critical and depends on the specific structure of your isoquinolinium salt, particularly the N-alkyl substituent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[6][7]

Recommended Solvent Systems:

Solvent CategoryExamplesSuitability
Primary Solvents Methanol, Ethanol, Acetonitrile, Dichloromethane, THF, Acetone, Ethyl Acetate[3][7]Good for initial dissolution of the salt.
Anti-Solvents Diethyl ether, Hexane, Heptane, Cyclohexane[3]Used to induce precipitation from a more soluble primary solvent.
Mixed Solvent Systems Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane[8]Offers fine-tuned solubility properties.

Solvent Selection Workflow:

G Start Start: Crude Isoquinolinium Bromide Salt Test_Solubility Test Solubility in Small-Scale Vials Start->Test_Solubility Soluble_Hot Soluble in Hot Solvent? Test_Solubility->Soluble_Hot Insoluble_Cold Insoluble in Cold Solvent? Soluble_Hot->Insoluble_Cold Yes Try_Mixed Try Mixed Solvent System (e.g., EtOH/Water) Soluble_Hot->Try_Mixed No Good_Solvent Good Single Solvent for Recrystallization Insoluble_Cold->Good_Solvent Yes Try_Anti_Solvent Try Anti-Solvent Precipitation Insoluble_Cold->Try_Anti_Solvent No Purification_Successful Purification Successful Good_Solvent->Purification_Successful Try_Mixed->Purification_Successful Try_Anti_Solvent->Purification_Successful

Q2: How do I effectively dry my hygroscopic isoquinolinium bromide salt?

A2: Due to their hygroscopic nature, these salts readily absorb atmospheric moisture. Proper drying and storage are crucial.

Drying Protocol:

  • Initial Drying: After filtration, wash the crystals with a small amount of a volatile, non-hygroscopic solvent (e.g., cold diethyl ether) to remove residual mother liquor.

  • Vacuum Oven Drying: Place the solid in a vacuum oven. Drying at a slightly elevated temperature (e.g., 40-60 °C) under high vacuum is effective. The temperature should be well below the compound's melting point.[9]

  • Use of a Desiccant: For rigorous drying, a drying agent like phosphorus pentoxide (P₂O₅) can be used in a vacuum desiccator.

  • Azeotropic Drying (for solutions): In some cases, water can be removed from a solution of the salt by azeotropic distillation with a solvent like toluene.

Storage:

Once dried, immediately transfer the salt to a tightly sealed container, preferably in a desiccator or a glovebox with a dry atmosphere.[10] Sealing the container with parafilm can provide an additional barrier against moisture.

Q3: Are there alternative purification methods to recrystallization?

A3: Yes, especially if recrystallization proves difficult or if the impurities have similar solubility profiles to the product.

Alternative Purification Methods:

MethodDescriptionWhen to Use
Liquid-Liquid Extraction (LLE) Partitioning the salt between two immiscible liquid phases. Often, an aqueous phase and an organic solvent are used. The salt's solubility in each phase can be manipulated by pH or the addition of other salts ("salting-out" effect).[11][12][13]Useful for removing highly polar or non-polar impurities. Can be a good initial cleanup step before recrystallization.
Column Chromatography Separation based on differential adsorption onto a stationary phase. For ionic compounds, alumina or reverse-phase silica (C18) are often more effective than standard silica gel.[14][15]Effective for separating mixtures of closely related isoquinolinium salts or removing stubborn impurities.
Ion Exchange Chromatography The salt is captured on a cation exchange resin and then eluted with a solution of another salt, such as HBr.[15]Highly specific for purifying ionic compounds and removing non-ionic impurities.

Workflow for Purification Method Selection:

G Start Start: Crude Isoquinolinium Bromide Is_Solid Is the crude product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Is_Oil Is the crude product an oil? Is_Solid->Is_Oil No Success_Recrystallization Successful? Try_Recrystallization->Success_Recrystallization Pure_Product Pure Product Success_Recrystallization->Pure_Product Yes Consider_Alternatives Consider Alternative Methods: - Liquid-Liquid Extraction - Chromatography Success_Recrystallization->Consider_Alternatives No Try_Trituration Try Trituration/ Anti-Solvent Precipitation Is_Oil->Try_Trituration Success_Trituration Successful? Try_Trituration->Success_Trituration Success_Trituration->Try_Recrystallization Yes Success_Trituration->Consider_Alternatives No

References

  • Azevedo, A. M., Rosa, P. A. J., Ferreira, I. F., & Aires-Barros, M. R. (2022). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. International Journal of Molecular Sciences, 23(5), 2633. [Link]

  • LookChem. (n.d.). Cas 93-23-2, LAURYL ISOQUINOLINIUM BROMIDE. Retrieved February 24, 2026, from [Link]

  • Laskaris, M. A., & Lork, D. A. (1964). U.S. Patent No. 3,146,267. Washington, DC: U.S.
  • Pinto, I., Sousa, A. C. A., Rodrigues, D., & Coutinho, J. A. P. (2021). Ionic liquids in chromatographic and electrophoretic techniques: toward additional improvements in the separation of natural compounds. RSC Advances, 11(23), 13864-13892. [Link]

  • Zhou, J., Zhang, Z., & Zhang, S. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(62), 35635-35651. [Link]

  • Ihara, T., & Takafuji, M. (2010). Ionic Liquids in Liquid Chromatography. In Liquid Chromatography: Principles, Technology and Applications (pp. 1-36). Nova Science Publishers.
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  • Thompson, J. E., Downers, G., & Ballweber, E. G. (1969). U.S. Patent No. 3,468,816. Washington, DC: U.S.
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  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7132, Lauryl Isoquinolinium Bromide. Retrieved February 24, 2026, from [Link].

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  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

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  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 24, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved February 24, 2026, from [Link]

  • The Good Scents Company. (n.d.). lauryl isoquinolinium bromide, 93-23-2. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?[Link]

  • ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt?[Link]

  • Veselá, V., et al. (2012). SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. Chemical Papers, 66(6), 613-617. [Link]

  • Cosmetic Ingredients Guide. (n.d.). Lauryl Isoquinolinium Bromide. Retrieved February 24, 2026, from [Link]

  • COSMILE Europe. (n.d.). LAURYL ISOQUINOLINIUM BROMIDE – Ingredient. Retrieved February 24, 2026, from [Link]

  • European Patent Office. (2004). EP0913381B1 - Method for purifying a bromine compound.
  • European Patent Office. (2010). EP 2202213 A1 - Process for purification of n-propyl bromide. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

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Troubleshooting

Technical Support Center: Recrystallization of 2-Ethyl-5-hydroxyisoquinolinium bromide

This guide provides a comprehensive, experience-driven framework for the successful recrystallization and purification of 2-Ethyl-5-hydroxyisoquinolinium bromide. It is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for the successful recrystallization and purification of 2-Ethyl-5-hydroxyisoquinolinium bromide. It is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Understanding the Molecule - The Key to Solvent Selection

Before attempting any recrystallization, it is crucial to understand the structural characteristics of 2-Ethyl-5-hydroxyisoquinolinium bromide (CAS 4501-30-8). Its behavior in different solvents is dictated by its molecular structure.

  • Ionic Nature: This compound is a salt, composed of a positively charged 2-ethyl-5-hydroxyisoquinolinium cation and a negatively charged bromide anion. This ionic character makes it inherently polar.

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a quaternary nitrogen atom significantly increases its polarity and allows for strong hydrogen bonding interactions.

  • Aromatic System: The isoquinoline ring system is a large, relatively rigid aromatic structure.

The core principle for solvent selection is "like dissolves like" . Therefore, polar solvents are the primary candidates for dissolving this highly polar, ionic compound. The ideal solvent must dissolve the compound completely at an elevated temperature but have very low solubility at cooler temperatures, allowing for the recovery of pure crystals upon cooling[1][2].

Part 2: Solvent Selection - Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the selection of an appropriate solvent system for purifying 2-Ethyl-5-hydroxyisoquinolinium bromide.

Q1: What are the primary single-solvent candidates for this recrystallization?

Given the compound's polar and ionic nature, polar protic solvents are the best starting point. These solvents can effectively solvate both the cation and the anion.

  • Ethanol (EtOH): Often the best choice. It typically provides a good solubility gradient—dissolving the compound well when hot and poorly when cold. Its boiling point (78 °C) is convenient for laboratory work.

  • Methanol (MeOH): Similar to ethanol but generally a stronger solvent. There is a risk that the compound may be too soluble even at low temperatures, leading to poor recovery. Its lower boiling point (65 °C) can sometimes be advantageous.

  • Isopropanol (IPA): Slightly less polar than ethanol. It can sometimes offer a better solubility profile if the compound is too soluble in ethanol or methanol.

  • Water: As a highly polar solvent, water can dissolve the salt, especially when heated[3]. However, many organic salts are highly soluble in water even at room temperature, which could result in low yields. It is more commonly used as part of a two-solvent system.

Q2: My compound is too soluble in ethanol even when cold, and insoluble in non-polar solvents. What should I do?

This is the classic scenario for employing a two-solvent (or mixed-solvent) system [4]. This technique uses one solvent in which the compound is highly soluble (the "soluble solvent") and a second solvent in which it is poorly soluble (the "anti-solvent").

Q3: What are some recommended two-solvent systems for this compound?

The key is to pair a good "soluble solvent" with a miscible "anti-solvent."

  • Ethanol / Ethyl Acetate: A very effective combination. Ethanol solubilizes the polar salt, and the addition of the less polar ethyl acetate reduces the overall solvent polarity, inducing crystallization.

  • Ethanol / Diethyl Ether: Similar to the above, but diethyl ether is a much less polar anti-solvent. Caution must be exercised due to the high volatility and flammability of ether.

  • Methanol / Dichloromethane (DCM): A common pair for polar compounds. Methanol acts as the soluble solvent, and DCM as the anti-solvent.

The general procedure is to dissolve the compound in a minimal amount of the hot "soluble solvent" and then add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly[4].

Solvent Candidate Summary
SolventBoiling Point (°C)PolarityAnticipated Role & Rationale
Ethanol 78Polar ProticPrimary Candidate (Single Solvent): Good balance of polarity for dissolving the salt when hot, with potentially lower solubility when cold.
Methanol 65Polar ProticSecondary Candidate (Single Solvent): Higher solvency may lead to lower yields, but useful if solubility in ethanol is poor.
Water 100Polar ProticSolvent #1 (in a pair): Excellent for dissolving the salt, but likely too effective for good recovery on its own. Best paired with an organic anti-solvent.[3]
Ethyl Acetate 77Polar AproticAnti-Solvent #2 (in a pair): Good, moderately polar anti-solvent to pair with ethanol or methanol.[5]
Diethyl Ether 35Non-polarAnti-Solvent #2 (in a pair): Effective but highly volatile and flammable. Use with caution.
Hexane/Heptane 69 / 98Non-polarUnsuitable: The compound is an ionic salt and will be insoluble in these non-polar solvents.

Part 3: Experimental Protocols

These protocols provide a validated, step-by-step methodology. Always perform initial tests with a small amount of material (10-20 mg) to determine the best solvent system before committing the bulk of your sample[2].

Workflow for Solvent System Selection

Caption: Decision workflow for selecting the appropriate recrystallization method.

Protocol A: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude 2-Ethyl-5-hydroxyisoquinolinium bromide in an Erlenmeyer flask with a stir bar. Add a small portion of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid just completely dissolves. Causality Note: Adding a large excess of solvent is the most common cause of failed recrystallization and will prevent crystals from forming upon cooling[6].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a second Erlenmeyer flask with a small amount of boiling ethanol to prevent premature crystallization in the funnel[7].

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol B: Two-Solvent Recrystallization (Example: Ethanol/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While keeping the solution hot, add ethyl acetate dropwise with swirling. Continue adding until a persistent cloudiness is observed. This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol A.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a cold solvent mixture having a slightly higher proportion of ethyl acetate to ethanol than the final crystallization mixture.

  • Drying: Dry the crystals thoroughly under vacuum.

Part 4: Troubleshooting Guide

Even with a well-chosen solvent system, issues can arise. This section provides solutions to common problems.

Q: My compound oiled out instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the solid melts or separates from the solution as a liquid instead of a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated or contains significant impurities[6][7][8].

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (the "soluble solvent" in a two-solvent system) to make the solution more dilute[7][8]. Allow it to cool more slowly.

  • Solution 2: Try scratching the inside of the flask with a glass rod at the air-liquid interface as the solution cools. This can provide a nucleation site for crystal growth and prevent oiling[6][7].

  • Solution 3: If the problem persists, consider using a solvent with a lower boiling point.

Q: The solution has cooled, but no crystals have formed. What should I do?

A: This is usually due to one of two reasons: you have used too much solvent, or the solution is supersaturated[6][7].

  • Solution 1 (Too much solvent): Gently heat the solution to boil off some of the solvent, thereby concentrating the solution[6][9]. Allow it to cool again.

  • Solution 2 (Supersaturation): Induce crystallization by scratching the inner wall of the flask with a glass rod[2][6][9]. If you have a small sample of pure material, you can "seed" the solution by adding a tiny crystal to act as a template for growth[6][9].

  • Solution 3: Ensure the solution is sufficiently cold by leaving it in an ice bath for an extended period.

Q: My crystals formed instantly as a fine powder as soon as I removed the flask from the heat. Are they pure?

A: This is known as "crashing out" and is a form of rapid crystallization. While you have recovered solid, it is likely to be impure because impurities can get trapped within the rapidly forming crystal lattice[8].

  • Solution: Re-heat the flask to redissolve the solid. Add a small amount (5-10% more) of hot solvent to ensure the solution is not supersaturated at the boiling point. Allow this slightly more dilute solution to cool much more slowly. Insulating the flask by placing it on a cork ring or wooden block can help[8].

Q: My compound won't dissolve, even in a large amount of boiling solvent.

A: This indicates that the chosen solvent is not a suitable "soluble solvent" for your compound at that temperature. You will need to select a more effective (likely more polar) solvent. If you have tried all reasonable single solvents, it may be that your material contains a significant amount of an insoluble impurity that needs to be removed by hot filtration first.

References

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Recrystallization. (n.d.). Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit r/chemistry. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • What should you do if you don't recover any crystals after recrystallization? (2024, February 7). Brainly. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization is the most common method for purifying solid compounds. (n.d.). Course Handout. Retrieved from [Link]

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Optimization

Troubleshooting low solubility of quaternary isoquinolinium salts in non-polar media

Welcome to the technical support center for handling quaternary isoquinolinium salts. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with these...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling quaternary isoquinolinium salts. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with these compounds in non-polar media. Here, we move beyond simple protocols to explain the underlying chemical principles and provide robust, field-tested troubleshooting strategies.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why is my quaternary isoquinolinium salt insoluble in solvents like hexane, toluene, or dichloromethane?

This is the most common query we receive. The insolubility stems from a fundamental principle of chemistry: "like dissolves like".[1]

  • Your Salt's Nature: Quaternary isoquinolinium salts are ionic compounds. They consist of a positively charged isoquinolinium cation and a negatively charged counter-ion (anion), such as a halide (e.g., bromide, chloride). This charge separation makes the salt highly polar.[2][3][4]

  • Solvent's Nature: Non-polar solvents, like hexane or toluene, are characterized by molecules with very low polarity and weak van der Waals intermolecular forces.[5]

  • The Mismatch: Significant energy is required to break the strong ionic bonds within your salt's crystal lattice. Polar solvents (like water) can provide this energy by forming strong ion-dipole interactions, effectively solvating the individual ions. Non-polar solvents cannot form these interactions and therefore cannot overcome the salt's lattice energy.[5][6] This fundamental mismatch in intermolecular forces results in poor solubility.

cluster_0 Scenario: Low Solubility Salt Quaternary Isoquinolinium Salt (Highly Polar, Ionic) Solvent Non-Polar Solvent (e.g., Toluene, Hexane) (Weak van der Waals Forces) Salt->Solvent   Incompatible Intermolecular Forces (Strong Ion-Ion vs. Weak Dispersion) = INSOLUBLE

Caption: The fundamental insolubility of polar salts in non-polar solvents.

Troubleshooting Guide: Advanced Strategies for Solubilization

If you are facing solubility issues, modifying the salt itself is often the most effective approach. The goal is to decrease the overall polarity of the ion pair, making it more compatible with non-polar environments.

Q2: I can't change my solvent. How can I modify my salt to make it soluble in a non-polar medium?

You have two primary strategies: changing the anion (counter-ion exchange) or modifying the cation (structural modification of the isoquinolinium core). The most common and often simplest method is Hydrophobic Ion Pairing (HIP) .[7]

Strategy 1: Hydrophobic Ion Pairing (HIP) via Counter-Ion Exchange

This technique involves swapping your salt's small, hydrophilic anion (like Br⁻ or Cl⁻) for a large, bulky, and organic anion that has significant non-polar character.[7][8] This new, larger anion "shields" the charge of the cation and introduces hydrophobic properties, creating a more lipophilic (oil-loving) ion pair that readily dissolves in non-polar solvents.[8][9][10]

cluster_workflow Hydrophobic Ion Pairing Workflow Start Start: Water-Soluble Salt (Isoquinolinium⁺Cl⁻) Reagent Add Hydrophobic Counter-ion Salt (e.g., Sodium Docusate) Process Metathesis Reaction (in Polar Solvent) Start->Process 1. Mix Reagent->Process 2. React Result Result: Non-Polar Soluble Complex (Isoquinolinium⁺Docusate⁻) Process->Result 3. Precipitates Byproduct Byproduct: (e.g., NaCl) Process->Byproduct

Caption: Workflow for increasing non-polar solubility via ion exchange.

Common Hydrophobic Counter-Ions:

Counter-Ion NameAbbreviationKey Feature
Docusate (Dioctyl sulfosuccinate)DOSSTwo branched C8 alkyl chains
Dodecylbenzene sulfonateDBSLong C12 alkyl chain with an aromatic ring
Di-tert-butyl phosphateDTBPBulky tert-butyl groups
Bis(2-ethylhexyl) phosphateDEHPBranched C8 alkyl chains
Experimental Protocol: Hydrophobic Ion Pairing of Isoquinolinium Bromide with Sodium Docusate

This protocol describes the conversion of a water-soluble isoquinolinium bromide into a hexane-soluble isoquinolinium docusate salt.

Materials:

  • N-dodecylisoquinolinium bromide (or your specific salt)

  • Sodium docusate

  • Deionized Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Dissolution: Prepare a 100 mM solution of your N-alkylisoquinolinium bromide in deionized water. In a separate flask, prepare a 100 mM solution of sodium docusate in deionized water.

  • Reaction: Slowly add the sodium docusate solution to the isoquinolinium bromide solution while stirring. A cloudy precipitate or oily substance, which is the new hydrophobic ion pair, should form immediately. This happens because the newly formed salt is insoluble in water.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of dichloromethane to extract the hydrophobic isoquinolinium docusate complex into the organic layer.

  • Washing: Gently shake the funnel. Allow the layers to separate. Drain the lower organic layer. Wash the organic layer two more times with deionized water to remove any remaining sodium bromide.

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) using a rotary evaporator. The remaining solid/oil is your highly non-polar soluble isoquinolinium docusate salt.

  • Validation: Test the solubility of a small amount of the final product in your target non-polar solvent (e.g., hexane). Compare this to the negligible solubility of your starting material. As an example, studies have shown that HIP can increase solubility in organic excipients by over 100-fold.[11]

Q3: My protocol requires keeping the original counter-ion. Can I modify the isoquinolinium cation itself?

Yes, this is a valid, though more synthetically intensive, strategy. The goal is to increase the hydrophobicity of the cation to balance the polarity of the anion.

Strategy 2: Structural Modification of the Cation

This involves chemically modifying the isoquinolinium structure, most commonly by attaching long alkyl chains. The longer the alkyl chain, the greater the non-polar character of the cation, which can significantly improve solubility in organic media.[12][13]

  • Mechanism: The long, non-polar alkyl "tail" can favorably interact with the non-polar solvent molecules through van der Waals forces. This provides the thermodynamic driving force for solvation that is absent in salts with small substituents. Generally, the longer the carbon chain on the quaternary ammonium compound, the weaker its water solubility and the stronger its non-polarity.[12]

  • Synthetic Consideration: This modification is typically performed during the synthesis of the salt via the Menshutkin reaction, where isoquinoline is N-alkylated with a long-chain alkyl halide (e.g., 1-bromododecane, 1-bromohexadecane).[14]

Data on Cation Modification:

Cation StructureTypical Halide Salt Solubility in TolueneRationale
N-methylisoquinoliniumVery LowShort alkyl chain provides minimal non-polar character.
N-butylisoquinoliniumLowModest improvement, but often insufficient for practical use.
N-dodecylisoquinoliniumModerate to HighThe C12 chain significantly increases lipophilicity.
N-hexadecylisoquinoliniumHighThe C16 chain provides strong favorable interactions with non-polar solvents.
Q4: I cannot modify my salt at all. Are there any formulation-based approaches I can try?

Yes. If chemical modification is not an option, you can use formulation strategies. These methods don't change the salt itself but alter the solvent environment to facilitate dissolution.

Strategy 3: Co-solvents and Phase-Transfer Catalysis

  • Co-solvents: A small amount of a polar, aprotic co-solvent (like DMSO or DMF) that is miscible with your non-polar medium can sometimes be added.[15] This polar co-solvent can solvate the ion pair, and this solvated complex may then be soluble in the bulk non-polar solvent. This is highly system-dependent and requires careful screening.

  • Phase-Transfer Catalysis (PTC) Analogy: While your goal is solubility, not necessarily reaction, the principles of PTC are relevant. In PTC, quaternary salts act as catalysts to ferry an anion from an aqueous phase into an organic phase.[16][17][18] This is achieved because the cation has sufficient lipophilicity to be soluble in the organic phase, forming a tight ion pair with the anion.[19] If your isoquinolinium salt has moderately long alkyl chains, it might already be functioning as its own phase-transfer agent. For salts with poor solubility, adding a dedicated phase-transfer catalyst with a highly lipophilic cation (e.g., tetra-n-butylammonium or phosphonium salts) is not a direct solution for dissolving your salt, but it highlights the principle that sufficiently lipophilic cations are required to bring anions into a non-polar phase.[17][18]

cluster_logic Solubility Troubleshooting Logic Start Is my Isoquinolinium Salt Soluble? Yes Success: Proceed with Experiment Start->Yes Yes No No Start->No CanModify Can I Chemically Modify the Salt? No->CanModify HIP Strategy 1: Hydrophobic Ion Pairing (Change Anion) CanModify->HIP Yes CationMod Strategy 2: Structural Modification (Lengthen Cation Alkyl Chain) CanModify->CationMod Yes Formulation Strategy 3: Formulation Approach (e.g., Co-solvents) CanModify->Formulation No HIP->Start Re-test Solubility CationMod->Start Re-test Solubility Formulation->Start Re-test Solubility

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • Phase-transfer catalyst. (2023). In Wikipedia. Retrieved from [Link]

  • Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. (1983). Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Retrieved from [Link]

  • Modi, D. (n.d.). Unlocking the Potential of Hydrophobic Ion Pairing in Pharmaceutical Formulations. Pharma Focus Asia. Retrieved from [Link]

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved from [Link]

  • Phase Transfer Catalysis. (n.d.). NPTEL Archive. Retrieved from [Link]

  • Gere, D., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • Meyer, J. D., & Manning, M. C. (1998). Hydrophobic ion pairing: altering the solubility properties of biomolecules. Pharmaceutical Research, 15(2), 188-193. Retrieved from [Link]

  • Hydrophobic ion pairing to enhance encapsulation of water-soluble additives into CO2-swollen polymer microparticles. (2018). ResearchGate. Retrieved from [Link]

  • Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. (2020). Nanoscale Advances. RSC Publishing. Retrieved from [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024). MDPI. Retrieved from [Link]

  • Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article. (2016). Journal of Molecular Liquids. Retrieved from [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012). PubMed. Retrieved from [Link]

  • Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. (2021). IntechOpen. Retrieved from [Link]

  • Effects of solvent and counterion on ion pairing and observed charge states of diquaternary ammonium salts in electrospray ionization mass spectrometry. (2000). Journal of the American Society for Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. (2021). ResearchGate. Retrieved from [Link]

  • Why are amine salts soluble in water? (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Quaternary Ammonium Salts in Chemistry & Industry. (2023). YouTube. Retrieved from [Link]

  • Ionic liquids miscible with polar/non-polar solvents. (2009). Google Patents.
  • Ionic liquids miscible with various polar/non-polar solvents and method of preparing the same. (2011). Google Patents.
  • Pros and Cons of Quaternary Ammonium Disinfectants. (2023). Labinsights. Retrieved from [Link]

  • Adsorption and aggregation properties of quaternary-ammonium-salt-based gemini surfactants with a glycinate counterion. (2022). Soft Matter. RSC Publishing. Retrieved from [Link]

  • SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. (2012). ResearchGate. Retrieved from [Link]

  • Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. (2018). Polymers. PMC. Retrieved from [Link]

  • Fluorinated Quaternary Ammonium Salts as Dissolution Aids for Polar Polymers in Environmentally Benign Supercritical Carbon Dioxide. (2009). Chemistry of Materials. ACS Publications. Retrieved from [Link]

  • Quaternary ammonium cation. (2023). In Wikipedia. Retrieved from [Link]

  • Synthesis and structure elucidation of a new isoquinolinium inner salt. (2009). ResearchGate. Retrieved from [Link]

  • Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Efficient Cellulose Solvent: Quaternary Ammonium Chlorides. (2014). ResearchGate. Retrieved from [Link]

  • Improving solubility via structural modification. (2014). ResearchGate. Retrieved from [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. (2023). MDPI. Retrieved from [Link]

  • Dearomative Periphery Modification of Quinolinium Salts to Assemble Ring-Encumbered Pyrrolidine-Tetrahydroquinoline Polycycles. (2022). PubMed. Retrieved from [Link]

  • Solvent-soluble quaternary ammonium salts of cellulose sulfate. (1972). Google Patents.
  • Solubility Modifying Power of Zwitterionic Salts. (n.d.). Queen's University Belfast. Retrieved from [Link]

  • Separation and Enrichment of Selected Polar and Non-Polar Organic Micro-Pollutants—The Dual Nature of Quaternary Ammonium Ionic Liquid. (2022). MDPI. Retrieved from [Link]

  • Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. (1976). PubMed. Retrieved from [Link]

  • Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Knowledge UChicago. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 2-Ethyl-5-hydroxyisoquinolinium Bromide

Executive Summary & Structural Context Compound: 2-Ethyl-5-hydroxyisoquinolinium bromide Core Scaffold: Isoquinoline Key Modifications: Quaternary ammonium (N-ethylation) and Phenolic hydroxyl (C5-substitution). This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 2-Ethyl-5-hydroxyisoquinolinium bromide Core Scaffold: Isoquinoline Key Modifications: Quaternary ammonium (N-ethylation) and Phenolic hydroxyl (C5-substitution).

This guide provides a detailed comparative analysis of the 1H NMR spectrum of 2-Ethyl-5-hydroxyisoquinolinium bromide . It contrasts the salt with its neutral precursor, 5-hydroxyisoquinoline , to isolate the electronic effects of quaternization. The analysis is critical for researchers confirming the success of N-alkylation reactions in alkaloid synthesis and drug discovery.

Structural Dynamics

The molecule features two competing electronic effects:

  • The Quaternary Nitrogen (N+): A strong electron-withdrawing center that significantly deshields the heterocyclic ring protons (H1, H3), shifting them downfield.

  • The 5-Hydroxyl Group: A strong electron-donating group (EDG) via resonance, which shields specific protons on the benzenoid ring (H6, H8) and the adjacent heterocyclic proton (H4) through electronic coupling.

Experimental Protocol: Synthesis & Sample Preparation

Use this protocol to generate the sample and validate the spectrum described below.

A. Synthesis (Quaternization)[1]
  • Reagents: Dissolve 5-hydroxyisoquinoline (1.0 eq) in acetone or acetonitrile (anhydrous).

  • Alkylation: Add Ethyl Bromide (1.2 - 1.5 eq).

  • Reflux: Heat at reflux for 6–12 hours. The product often precipitates as the reaction proceeds.

  • Isolation: Cool to room temperature. Filter the precipitate. Wash with cold ether to remove unreacted starting material.

  • Drying: Vacuum dry at 40°C.

B. NMR Sample Preparation[2][3][4]
  • Solvent Choice: DMSO-d6 is the required solvent.

    • Reason 1: Solubility. Quaternary salts are often insoluble in CDCl3.

    • Reason 2: Exchangeable Protons. DMSO-d6 allows for the observation of the phenolic -OH proton (typically 10–11 ppm). Using D2O would cause this peak to disappear due to deuterium exchange (

      
      ).
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Comparative Spectral Analysis

The following table contrasts the expected chemical shifts of the neutral precursor with the quaternary salt.

Table 1: Chemical Shift Comparison ( , ppm in DMSO-d6)
Proton Assignment5-Hydroxyisoquinoline (Neutral)2-Ethyl-5-hydroxyisoquinolinium (Salt)

(Shift Effect)
Signal Type
H-1 (Singlet)9.20 – 9.309.80 – 10.10 +0.7 (Deshielding) Singlet (s)
H-3 (Doublet)8.40 – 8.508.60 – 8.90 +0.4 (Deshielding) Doublet (d)
H-4 (Doublet)7.60 – 7.708.10 – 8.30 +0.5 (Inductive)Doublet (d)
H-8 (Doublet)7.40 – 7.507.60 – 7.80 +0.2 (Mild)Doublet (d)
H-7 (Triplet)7.30 – 7.407.50 – 7.70 +0.2 (Mild)Pseudo-triplet (t)
H-6 (Doublet)6.90 – 7.007.10 – 7.30 +0.2 (Mild)Doublet (d)
-OH (Phenolic)~10.2 (Broad)10.8 – 11.5 +1.0 (Acidity increase)Broad Singlet (br s)
N-CH2 (Ethyl)N/A4.60 – 4.75 New SignalQuartet (q)
-CH3 (Ethyl)N/A1.55 – 1.65 New SignalTriplet (t)

Note: Comparison values are derived from standard substituent chemical shift (SCS) increments for isoquinolinium systems relative to neutral isoquinolines.

Detailed Interpretation & Mechanistic Logic

Region 1: The "Diagnostic" Downfield Heterocycles (8.5 – 10.1 ppm)

The most distinct feature of the salt formation is the dramatic downfield shift of H1 .

  • H1 (s): Located between the nitrogen and the bridgehead carbon. Upon quaternization, the positive charge on Nitrogen exerts a massive inductive effect ($ -I $), pulling electron density away from C1. This makes H1 the most deshielded proton in the molecule, appearing near 10.0 ppm .

  • H3 (d): Similarly affected by the adjacent positive nitrogen but slightly less than H1 due to the lack of anisotropy from the fused ring current.

Region 2: The Benzenoid Ring & OH Effect (7.0 – 8.0 ppm)

The 5-hydroxy group complicates the benzenoid region.

  • H6 & H8: The oxygen lone pair donates density into the ring via resonance. This places partial negative charges at the ortho (C6) and para (C8) positions relative to the hydroxyl. Consequently, H6 is usually the most shielded aromatic proton (lowest ppm in the aromatic region).

  • H7: Resonates as a triplet (or dd) between H6 and H8.

Region 3: The Ethyl Group (Aliphatic)

Confirmation of N-alkylation relies on these two signals:

  • N-CH2 (q, ~4.7 ppm): This quartet is significantly downfield compared to a standard ethyl ether or amine (usually ~2.5–3.5 ppm). The direct attachment to the positively charged quaternary nitrogen causes this extreme deshielding.

  • CH3 (t, ~1.6 ppm): A standard triplet, slightly downfield from a typical alkane methyl due to the inductive pull of the nearby cation.

Visualizing the Connectivity & Logic

The following diagrams illustrate the numbering scheme and the electronic influences governing the chemical shifts.

NMR_Logic cluster_structure Structural Components cluster_spectrum Spectral Consequences (1H NMR) N_Plus Quaternary N+ (Electron Withdrawing) H1_Shift H1: Extreme Deshielding (~10.0 ppm) N_Plus->H1_Shift Inductive Effect (-I) Ethyl_Shift CH2 Quartet: ~4.7 ppm CH3 Triplet: ~1.6 ppm N_Plus->Ethyl_Shift Direct Attachment OH_Group 5-OH Group (Electron Donating) H6_Shift H6: Resonance Shielding (~7.2 ppm) OH_Group->H6_Shift Resonance (+M) Ethyl N-Ethyl Group Ethyl->Ethyl_Shift Spin System

Figure 1: Mechanistic logic connecting structural features to observed NMR shifts.

Synthesis_Check Start Start: 5-Hydroxyisoquinoline Reaction React with EtBr (Acetone, Reflux) Start->Reaction Product Product: 2-Ethyl-5-hydroxyisoquinolinium Br Reaction->Product Check1 Check H1 Shift Product->Check1 Check2 Check Ethyl Pattern Product->Check2 Result1 If > 9.5 ppm: N-Alkylation Successful Check1->Result1 Result2 If Quartet @ 4.7 ppm: Ethyl Attached to N Check2->Result2

Figure 2: Spectral validation workflow for confirming synthesis success.

Troubleshooting & Common Impurities

ObservationPotential CauseRemediation
Missing OH Peak Wet solvent (D2O present)Use ampule-sealed DMSO-d6; add molecular sieves.
Extra Triplet @ 1.3 ppm Residual EthanolDry sample under high vacuum (>4h).
Extra Singlet @ 2.1 ppm Residual AcetoneCommon if acetone was used for precipitation. Dry at 50°C.
H1 appears as broad hump N-Quadrupolar broadeningNormal for some quaternary salts; usually sharpens at higher temp (40°C).

References

  • Katritzky, A. R., & Boulton, A. J. (Eds.).[1][2] (1966). Advances in Heterocyclic Chemistry (Vol. 6). Academic Press. (Foundational text on Isoquinoline tautomerism and spectroscopy).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent chemical shift increments).
  • PubChem Database. (2024). Compound Summary: 5-Hydroxyisoquinoline. National Library of Medicine. Available at: [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST, Japan. (Reference for neutral isoquinoline shifts). Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Characteristic IR Absorption Peaks of Quaternary Isoquinolinium Salts

Executive Summary & Strategic Utility Audience: Medicinal Chemists, Spectroscopists, and Drug Development Researchers. Quaternary isoquinolinium salts (QIS) represent a critical scaffold in modern drug discovery, exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Audience: Medicinal Chemists, Spectroscopists, and Drug Development Researchers.

Quaternary isoquinolinium salts (QIS) represent a critical scaffold in modern drug discovery, exhibiting potent antimicrobial, antifungal, and antineoplastic activities. Their structural integrity—specifically the quaternization of the isoquinoline nitrogen—is the primary determinant of their bioactivity.

This guide provides an objective, data-driven comparison between neutral isoquinoline precursors and their quaternary salt derivatives . Unlike generic spectral lists, this document focuses on the diagnostic vibrational shifts that serve as definitive proof of successful quaternization, enabling researchers to validate synthesis without immediate recourse to more expensive NMR or MS techniques.

Mechanistic Grounding: The Physics of the Shift

To interpret the IR spectrum accurately, one must understand the electronic perturbation caused by quaternization.

  • The "Blue Shift" Phenomenon: In neutral isoquinoline, the nitrogen lone pair participates partially in the aromatic delocalization. Upon alkylation (quaternization), this lone pair forms a sigma bond with an alkyl group. The resulting positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect (-I), increasing the force constant of the adjacent C=N and C=C bonds. This results in a shift to higher wavenumbers (frequencies)—a phenomenon known as a "blue shift."

  • Symmetry Breaking: The conversion from a neutral, pseudo-symmetric heterocycle to a cationic species alters the dipole moment significantly, often enhancing the intensity of ring stretching vibrations that were previously weak or silent.

Comparative Analysis: Neutral vs. Quaternary

The following data compares the free base (Isoquinoline) with a representative quaternary salt (e.g., N-methylisoquinolinium iodide or N-butylisoquinolinium bromide).

Table 1: Diagnostic IR Peak Shifts
Vibrational ModeNeutral Isoquinoline (Free Base)Quaternary Isoquinolinium SaltDiagnostic Shift (Δ)
C=N Stretching 1620 – 1625 cm⁻¹1635 – 1650 cm⁻¹ +15 to +25 cm⁻¹ (Blue Shift) Primary Indicator of Quaternization
Aromatic C=C Stretch 1580 – 1600 cm⁻¹1600 – 1610 cm⁻¹ Slight blue shift; often merges with C=N band to form a broad, intense doublet.
Alkyl C-H Stretch (sp³) Absent2850 – 2960 cm⁻¹ Appearance of new peaks. Distinct from aromatic C-H (>3000 cm⁻¹). Confirms N-alkyl chain attachment.
Ring Breathing ~1380 cm⁻¹1390 – 1410 cm⁻¹ Shift varies by counter-ion; generally increases in intensity.
Counter-Ion Interaction N/A< 600 cm⁻¹ (Far IR)Cation-Anion vibrations (e.g., N⁺---I⁻) appear in the far-IR region, rarely seen in standard mid-IR scans.
Key Diagnostic Features[1][2][3][4]
  • The "C=N" Marker: The most reliable evidence of salt formation is the shift of the C=N band from ~1620 cm⁻¹ to the 1640 cm⁻¹ region. In the salt, this band becomes significantly sharper and more intense due to the localized positive charge.

  • The "Alkyl" Fingerprint: The appearance of sp³ C-H stretching vibrations (2850–2960 cm⁻¹) in a sample that previously showed only aromatic C-H stretches (>3000 cm⁻¹) is definitive proof of alkylation.

  • Loss of Odor: While not spectral, the transition from the distinct, unpleasant odor of free isoquinoline to the odorless nature of the crystalline salt is a sensory validation that correlates with the spectral data.

Visualization of Structural-Spectral Relationship[1][2][4][5][6][7]

The following diagram maps the chemical transformation to the resulting spectral shifts, providing a logical flow for data interpretation.

IR_Shift_Logic Isoquinoline Neutral Isoquinoline (Free Base) Alkylation Reaction: N-Alkylation (+ R-X) Isoquinoline->Alkylation CN_Neutral C=N Stretch ~1620 cm⁻¹ Isoquinoline->CN_Neutral CH_Aromatic C-H (sp²) Only >3000 cm⁻¹ Isoquinoline->CH_Aromatic QuaternarySalt Quaternary Isoquinolinium Salt (Cation) Alkylation->QuaternarySalt CN_Salt C=N Stretch 1635-1650 cm⁻¹ (Blue Shift) QuaternarySalt->CN_Salt CH_Alkyl C-H (sp³) Present 2850-2960 cm⁻¹ (New Signal) QuaternarySalt->CH_Alkyl Intensity Band Intensity INCREASED (Dipole Change) QuaternarySalt->Intensity CN_Neutral->CN_Salt Inductive Effect (+) CH_Aromatic->CH_Alkyl Addition of R-Group

Caption: Figure 1. Correlation between N-alkylation and diagnostic IR spectral shifts. The "Blue Shift" of the C=N bond and the appearance of alkyl C-H stretches are the primary validation markers.

Experimental Protocol: Self-Validating Synthesis & Analysis

This protocol ensures scientific rigor by incorporating "checkpoints" that validate the sample quality before the final data acquisition.

Phase 1: Sample Preparation & Purification
  • Objective: Isolate pure quaternary salt free from unreacted isoquinoline.

  • Method:

    • React Isoquinoline with excess Alkyl Halide in acetonitrile (reflux, 4-6h).

    • Cool to induce precipitation (Quaternary salts are typically insoluble in non-polar organic solvents).

    • Validation Checkpoint 1: Wash the precipitate with cold diethyl ether. If the filtrate smells strongly of isoquinoline, the wash is removing unreacted starting material. Continue washing until odorless.

    • Dry under vacuum at 40°C to remove solvent residues (which can obscure IR peaks).

Phase 2: FT-IR Acquisition (ATR Method)
  • Instrument: FT-IR Spectrometer with Diamond/ZnSe ATR accessory.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹[1]

    • Resolution: 4 cm⁻¹[2]

    • Scans: 32 (minimum)

  • Workflow:

    • Background: Collect air background.

    • Sample: Place ~2mg of dried salt crystal on the ATR crystal. Apply high pressure (clamp) to ensure good contact (critical for solid salts).

    • Acquisition: Record spectrum.

    • Validation Checkpoint 2: Check the 2000–2500 cm⁻¹ region. It should be flat. Significant noise here indicates poor crystal contact; re-clamp and re-scan.

Phase 3: Data Interpretation Workflow

Analysis_Workflow Start Start Analysis Check_CH Check 2800-3000 cm⁻¹ Region Start->Check_CH Decision_CH Are sp³ C-H peaks present? Check_CH->Decision_CH Check_CN Check 1600-1650 cm⁻¹ Region Decision_CH->Check_CN Yes Result_Fail_1 FAILURE: No Alkylation Detected Decision_CH->Result_Fail_1 No Decision_CN Is C=N peak >1630 cm⁻¹? Check_CN->Decision_CN Result_Success VALIDATION SUCCESS: Quaternary Salt Confirmed Decision_CN->Result_Success Yes Result_Fail_2 FAILURE: Free Base Impurity Decision_CN->Result_Fail_2 No (Peak at ~1620)

Caption: Figure 2. Step-by-step decision tree for validating quaternary isoquinolinium salt formation via IR spectroscopy.

References

  • Joshi, P. R., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals isolated in solid para-hydrogen. Physical Chemistry Chemical Physics.

  • BenchChem. (2025).[2][3] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.

  • NIST. (2025). Isoquinoline Gas Phase IR Spectrum. National Institute of Standards and Technology.[4]

  • Tseng, C., et al. (2022).[5] Infrared Spectra of 1-Quinolinium Cation and Quinolinyl Radicals. Journal of Physical Chemistry A.

  • PSG College of Arts and Science. (2016). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines.

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Ethyl-5-hydroxyisoquinolinium Cation

Introduction: The Analytical Challenge of Quaternary Isoquinolinium Compounds The 2-Ethyl-5-hydroxyisoquinolinium cation represents a class of permanently charged organic molecules known as quaternary ammonium compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Quaternary Isoquinolinium Compounds

The 2-Ethyl-5-hydroxyisoquinolinium cation represents a class of permanently charged organic molecules known as quaternary ammonium compounds (QACs).[1] These structures are prevalent in pharmaceuticals, natural products, and industrial chemicals, making their precise characterization a critical task for researchers and drug development professionals. Due to their non-volatile and pre-charged nature, Electrospray Ionization Mass Spectrometry (ESI-MS) is the quintessential analytical tool for their study.[2][3]

This guide provides an in-depth, experience-driven comparison of ESI-MS for the analysis of the 2-Ethyl-5-hydroxyisoquinolinium cation (hereafter EHIQ), a model compound for this chemical class. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, compare ESI-MS to viable alternatives, and provide actionable protocols grounded in scientific integrity.

Part 1: Core Analysis via Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a "soft ionization" technique, meaning it can transfer pre-existing ions from solution to the gas phase with minimal fragmentation, making it ideal for analyzing the intact EHIQ cation.[2][4] The process involves creating a fine spray of charged droplets, which then shrink through solvent evaporation until the charge density on the surface becomes unsustainable, releasing gas-phase analyte ions.[4][5]

Predicted Mass Spectrum of EHIQ

The EHIQ cation has the chemical formula [C₁₁H₁₂NO]⁺. Its expected monoisotopic mass-to-charge ratio (m/z) is 174.0919 . As a permanently charged cation, it will be readily observed in the positive ion mode of the mass spectrometer.

Experimental Protocol: ESI-MS Analysis of EHIQ

This protocol is designed as a self-validating system, incorporating steps to ensure data quality and reliability.

Workflow Overview:

ESI_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) A Standard Preparation (1-10 µg/mL EHIQ in 50:50 ACN:H2O) C Injection onto C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) A->C B QC Sample Preparation (Known concentration) B->C D Gradient Elution (Mobile Phase A: 0.1% Formic Acid in H2O Mobile Phase B: 0.1% Formic Acid in ACN) C->D E ESI Source Ionization (Positive Mode) D->E F Full Scan MS1 Acquisition (m/z 50-500) E->F G Data-Dependent MS/MS (Collision-Induced Dissociation on m/z 174.09) F->G

Caption: High-level workflow for LC-ESI-MS analysis of EHIQ.

Step-by-Step Methodology:

  • Sample & Solvent Preparation:

    • Prepare a stock solution of EHIQ at 1 mg/mL in methanol.

    • Create working standards (e.g., 0.1, 1, 10 µg/mL) by diluting the stock in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The use of formic acid is crucial; it ensures the mobile phase is conductive and aids in the electrospray process, although EHIQ is already charged.[6]

    • Rationale: Using the initial mobile phase composition for dilution prevents peak distortion upon injection.

  • LC Separation:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm.[6]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Rationale: A reversed-phase C18 column provides good retention for moderately polar compounds like EHIQ. The gradient elution ensures that any impurities are separated and the analyte elutes as a sharp peak.

  • MS Detection:

    • System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurement.[1][7]

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Full scan MS1 followed by data-dependent MS/MS (also known as DDA or auto-MS/MS).[6]

    • Rationale: High-resolution MS allows for the confirmation of the elemental composition via accurate mass measurement. DDA ensures that when the instrument detects the parent ion of EHIQ, it automatically triggers fragmentation to provide structural information.

Table 1: Optimized ESI-MS Source Parameters for EHIQ Analysis

Parameter Suggested Value Rationale & Causality
Capillary Voltage 2.5 - 3.5 kV This voltage is applied to the ESI needle to initiate the formation of a stable spray of charged droplets. The optimal voltage provides a stable ion current without causing electrical discharge.[8]
Cone/Fragmentor Voltage 30 - 50 V This voltage accelerates ions from the atmospheric pressure region into the vacuum of the mass analyzer. A lower voltage is crucial to minimize "in-source" fragmentation and preserve the molecular ion.[8][9]
Desolvation Gas Temp. 250 - 350 °C A heated gas (typically nitrogen) aids in the evaporation of solvent from the droplets. The temperature must be high enough for efficient desolvation but low enough to prevent thermal degradation of the analyte.
Desolvation Gas Flow 8 - 12 L/min This parameter controls the flow rate of the desolvation gas. Higher flow rates enhance desolvation but can reduce sensitivity if set too high by scattering the ion beam.

| Nebulizer Pressure | 30 - 50 psi | The nebulizer gas assists in forming a fine, consistent spray. Proper pressure is key to stable ionization and is optimized based on the solvent composition and flow rate. |

MS/MS Fragmentation Analysis of EHIQ

To confirm the structure of EHIQ, Collision-Induced Dissociation (CID) is performed. The precursor ion (m/z 174.09) is isolated and collided with an inert gas (e.g., nitrogen or argon), causing it to fragment. The fragmentation of N-alkyl isoquinolinium cations is predictable.

Predicted Fragmentation Pathway:

The most likely fragmentation pathway involves the cleavage of the bond between the nitrogen and the ethyl group, which is a common fragmentation route for quaternary ammonium compounds.[10][11] This results in the neutral loss of ethene (C₂H₄).

Caption: Predicted primary fragmentation of 2-Ethyl-5-hydroxyisoquinolinium.

Table 2: Predicted High-Resolution MS/MS Fragments of EHIQ

Precursor m/z Fragment m/z Neutral Loss Formula of Loss Proposed Fragment Structure
174.0919 146.0602 28.0317 C₂H₄ 5-Hydroxyisoquinolinium

| 174.0919 | 145.0524 | 29.0395 | C₂H₅• | 5-Hydroxyisoquinoline radical cation |

Note: The loss of an ethyl radical (C₂H₅•) is also possible, though typically less favored than the neutral loss of an alkene via rearrangement.

Part 2: Comparison with Alternative Ionization Techniques

While ESI is the workhorse for this analysis, no technique is universal. Understanding the alternatives is key to tackling challenging analytical problems.

Table 3: Comparison of Ionization Techniques for Isoquinolinium Cation Analysis

Feature Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Desolvation of charged droplets in a high electric field.[2] Corona discharge ionizes solvent vapor, which then transfers charge to the analyte.[12][13] Laser energy desorbs analyte co-crystallized with a matrix, forming ions.[14]
Best For... Polar, pre-charged, and thermally labile molecules in solution.[2][12] Less polar, more volatile, and thermally stable compounds.[12][13] High molecular weight compounds (proteins, polymers) and tissue imaging.[14]
Suitability for EHIQ Excellent. EHIQ is polar and pre-charged, matching ESI's strengths perfectly. Possible, but not optimal. APCI requires the analyte to be thermally stable enough to be vaporized. This could be a risk for EHIQ and offers no advantage over ESI.[12] Poor for LC-MS. Not directly compatible with standard liquid chromatography. Better for solid-state analysis.[14]
Matrix Effects High susceptibility to ion suppression from salts and co-eluting compounds.[2] Less susceptible to ion suppression from non-volatile salts.[12] High susceptibility to matrix choice and analyte suppression by the matrix itself.

| Typical Flow Rate | 1 µL/min - 1 mL/min | 0.2 mL/min - 2 mL/min | N/A (Solid Sample) |

When to Consider an Alternative to ESI?

You might consider Atmospheric Pressure Chemical Ionization (APCI) if your sample matrix was exceptionally "dirty" with non-volatile salts that cause severe ion suppression in ESI, and if you have confirmed the thermal stability of your analyte.[12] For most applications involving quaternary isoquinolinium compounds, however, ESI combined with good chromatographic separation remains the superior choice.

Part 3: Troubleshooting and Mitigating Common Issues

In-Source Fragmentation (ISF)

ISF is a phenomenon where the analyte fragments in the ion source itself, before reaching the mass analyzer.[9] This can complicate spectra by showing fragment ions in an MS1 scan, potentially leading to misidentification or underestimation of the parent compound.[15]

  • Cause: Excessive voltage in the ion transfer region (e.g., cone or fragmentor voltage) or overly high source temperatures.[9] These conditions impart too much energy to the ions, causing them to dissociate.

  • Identification: Observe fragment ions (e.g., m/z 146.06 for EHIQ) in the full MS1 spectrum that co-elute perfectly with the parent ion (m/z 174.09).

  • Mitigation:

    • Reduce Cone/Fragmentor Voltage: Systematically lower this voltage until the fragment ion is minimized or eliminated in the MS1 scan, while maintaining good signal for the parent ion.[9]

    • Optimize Source Temperature: Lower the desolvation gas temperature in increments to find the minimum required for efficient desolvation without inducing thermal fragmentation.[9]

Ion Suppression and Matrix Effects

This occurs when other components in the sample (salts, endogenous molecules) co-elute with the analyte and compete for ionization, reducing the analyte's signal intensity.[2]

  • Cause: The limited charge available on the surface of ESI droplets is consumed by more easily ionizable or more abundant species.

  • Identification: The analyte peak area is significantly lower in a complex matrix sample compared to a clean solvent standard at the same concentration.

  • Mitigation:

    • Improve Chromatography: The best defense is a good offense. Optimize the LC gradient to separate the analyte from interfering matrix components.

    • Sample Dilution: A simple but effective strategy to reduce the concentration of interfering species.

    • Use an Internal Standard: Employ a stable isotope-labeled version of the analyte (e.g., D₄-Ethyl-EHIQ). It will co-elute and experience the same matrix effects, allowing for accurate quantification.

Conclusion

The analysis of the 2-Ethyl-5-hydroxyisoquinolinium cation is most effectively and reliably achieved using LC-ESI-MS in the positive ion mode. Its pre-charged and polar nature makes it an ideal candidate for electrospray ionization. By employing a high-resolution mass spectrometer, optimizing source parameters to minimize in-source fragmentation, and performing data-dependent MS/MS, one can unambiguously confirm the identity and structure of this and related isoquinolinium compounds. While alternative ionization methods like APCI exist, they offer few advantages for this class of molecules. A thorough understanding of potential pitfalls such as matrix effects and a robust chromatographic method are paramount to generating high-quality, trustworthy data for research and drug development.

References

  • A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey - PMC. (2022, July 1). National Center for Biotechnology Information. [Link]

  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas - FOLIA. Folia Neuropathologica. [Link]

  • High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. (2024, January 26). ACS Publications. [Link]

  • Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. CDC Stacks. [Link]

  • Determination of quaternary ammonium compounds in food products by the method of ultra-performance liquid chromatography/high resolution mass-spectrometry. Industrial laboratory. Diagnostics of materials. [Link]

  • Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. (1972). PubMed. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. (2020, January 20). National Center for Biotechnology Information. [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Chromatography Today. [Link]

  • A Convenient Alternative to MALDI and ESI. (2016, March 1). Spectroscopy Online. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20). National Center for Biotechnology Information. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. National Center for Biotechnology Information. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016, March 1). Spectroscopy Online. [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn. [Link]

  • ESI vs APCI. Which ionization should I choose for my application? (2024, September 24). YouTube. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Nonconventional Alternatives to LC–MS. (2022, April 15). LCGC International. [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. (2023, May 9). Wiley Analytical Science. [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017, May 10). ACS Publications. [Link]

  • Application of electrospray ionization mass spectrometry to study the hydrophobic interaction between the ɛ and θ subunits of DNA polymerase III - PMC. National Center for Biotechnology Information. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Extractive electrospray ionization mass spectrometry of ionic liquids. (2014, July 11). Royal Society of Chemistry. [Link]

  • ESI-MS study of the reaction process. Both the NIS and NCS/KI... ResearchGate. [Link]

  • Use of electrospray ionization mass spectrometry for the investigation of radical cation chain reactions in solution. (2003, October 9). University of Oldenburg. [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020, May 26). G-Biosciences. [Link]

  • Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. [Link]

  • Electrospray ionization mass spectrometry for the quantification of inorganic cations and anions. PubMed. [Link]

  • Structure, Anion, and Solvent Effects on Cation Response in ESI-MS. (2019, June 19). University of Victoria. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • (PDF) Electrospray Ionization Mass Spectrometry for the Quantification of Inorganic Cations and Anions. ResearchGate. [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. [Link]

  • HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC. (2021, March 15). National Center for Biotechnology Information. [Link]

  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC. National Center for Biotechnology Information. [Link]

  • 2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). Wiley Online Library. [Link]

  • Synthesis and Characterization of Abasic β-Diol-C-nucleosides. (2023, May 31). MDPI. [Link]

  • (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1][6]thiazolo[3,2-a]pyrimidine-6-carboxylate. Academia.edu. [Link]

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Comparative

A Comparative Guide to the Antimicrobial Efficacy of N-ethyl vs. N-methyl 5-hydroxyisoquinolinium Salts

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the antimicrobial efficacy of N-ethyl-5-hydroxyisoquinolinium and N-methyl-5-hydroxyiso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the antimicrobial efficacy of N-ethyl-5-hydroxyisoquinolinium and N-methyl-5-hydroxyisoquinolinium salts. By presenting detailed experimental protocols and the scientific rationale behind them, this document serves as a practical resource for conducting a thorough comparative analysis of these two promising antimicrobial candidates.

Introduction: The Potential of 5-Hydroxyisoquinolinium Compounds

Quaternary ammonium compounds (QACs) substituted with long alkyl chains are a well-established class of antimicrobial agents.[1] The isoquinolinium scaffold, in particular, has been the subject of significant interest in the development of new anti-infective therapies.[2][3] The introduction of a hydroxyl group at the 5-position of the isoquinoline ring can potentially enhance antimicrobial activity and modulate the compound's physicochemical properties. The length of the N-alkyl chain is a critical determinant of the biological activity of such compounds.[1][4] This guide focuses on a direct comparison of the N-methyl and N-ethyl derivatives to elucidate the impact of a subtle change in alkyl chain length on antimicrobial potency and mechanism of action.

I. Synthesis and Characterization

A robust comparative study begins with the well-characterized synthesis of the target compounds. The following is a general synthetic scheme for the preparation of N-alkyl-5-hydroxyisoquinolinium salts.

General Synthesis of N-alkyl-5-hydroxyisoquinolinium Salts

The synthesis typically involves the quaternization of 5-hydroxyisoquinoline with an appropriate alkyl halide (e.g., methyl iodide or ethyl bromide) in a suitable solvent.[5]

  • Step 1: Reaction Setup Dissolve 5-hydroxyisoquinoline in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.

  • Step 2: Alkylation Add a molar excess of the alkylating agent (methyl iodide or ethyl bromide) to the solution.

  • Step 3: Reaction Conditions The reaction mixture is typically stirred at room temperature or gently heated to facilitate the quaternization. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification Upon completion, the resulting N-alkyl-5-hydroxyisoquinolinium salt often precipitates out of the solution. The solid can be collected by filtration, washed with a non-polar solvent to remove unreacted starting materials, and then purified by recrystallization.

  • Step 5: Characterization The final products, N-methyl-5-hydroxyisoquinolinium and N-ethyl-5-hydroxyisoquinolinium salts, should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

II. Determination of Antimicrobial Potency: MIC & MBC Assays

The cornerstone of antimicrobial efficacy testing is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7] These assays provide quantitative measures of a compound's ability to inhibit visible growth and to kill bacteria, respectively.[8]

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][9] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[10][11]

Protocol for Broth Microdilution MIC Assay [11][12]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in a sterile saline solution or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound (N-ethyl and N-methyl 5-hydroxyisoquinolinium salts) in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable growth medium, such as Mueller-Hinton Broth (MHB).[13]

  • Inoculation and Incubation:

    • Inoculate each well containing the serially diluted compounds with the prepared bacterial suspension.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

B. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This test is performed as a follow-up to the MIC assay.[13]

Protocol for MBC Assay [8][13]

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Data Presentation: MIC and MBC Values

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
N-ethyl-5-hydroxyisoquinoliniumS. aureus
E. coli
N-methyl-5-hydroxyisoquinoliniumS. aureus
E. coli
Positive Control (e.g., Ciprofloxacin)S. aureus
E. coli

III. Investigating the Mechanism of Action

Understanding how an antimicrobial agent works is crucial for its development. Potential mechanisms for isoquinolinium compounds include disruption of the bacterial cell membrane and interaction with intracellular targets like DNA.[2][14]

A. Bacterial Membrane Permeability Assays

Damage to the bacterial membrane is a common mechanism of action for cationic antimicrobials.[15] This can be assessed by measuring the uptake of fluorescent probes that are normally excluded by an intact membrane.

1. Outer Membrane Permeability (for Gram-negative bacteria): NPN Uptake Assay

The N-Phenyl-1-naphthylamine (NPN) assay is used to assess the permeability of the outer membrane of Gram-negative bacteria.[15][16]

Workflow for NPN Uptake Assay

cluster_prep Bacterial Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Grow Gram-negative bacteria to mid-log phase B Harvest and wash cells A->B C Resuspend in buffer B->C D Add NPN to bacterial suspension C->D E Add test compound (N-ethyl or N-methyl derivative) D->E F Measure fluorescence immediately E->F G Calculate increase in fluorescence F->G H Compare to controls G->H

Caption: Workflow for the NPN Outer Membrane Permeability Assay.

2. Inner/Cytoplasmic Membrane Permeability: Propidium Iodide (PI) Uptake Assay

Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cytoplasmic membrane.[16][17]

Workflow for Propidium Iodide (PI) Uptake Assay

cluster_prep Bacterial Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Grow bacteria to mid-log phase B Harvest and wash cells A->B C Resuspend in buffer B->C D Add test compound to bacterial suspension C->D E Add Propidium Iodide (PI) D->E F Incubate in the dark E->F G Measure fluorescence F->G H Quantify fluorescence intensity G->H I Compare treated vs. untreated cells H->I

Caption: Workflow for the Propidium Iodide (PI) Inner Membrane Permeability Assay.

Data Presentation: Membrane Permeability

CompoundConcentrationNPN Uptake (% of Positive Control)PI Uptake (% of Positive Control)
N-ethyl-5-hydroxyisoquinolinium0.5 x MIC
1 x MIC
2 x MIC
N-methyl-5-hydroxyisoquinolinium0.5 x MIC
1 x MIC
2 x MIC
Positive Control (e.g., Polymyxin B)100%100%
Negative Control0%0%
B. DNA Interaction Assay

Some antimicrobial compounds exert their effect by binding to bacterial DNA, thereby inhibiting essential processes like replication and transcription.[18][19] A gel retardation assay can be used to investigate the ability of the test compounds to bind to DNA.[19][20]

Protocol for DNA Gel Retardation Assay

  • Preparation of DNA:

    • Use purified bacterial genomic DNA or a specific plasmid DNA.

  • Binding Reaction:

    • In separate microcentrifuge tubes, incubate a fixed amount of DNA with increasing concentrations of the N-ethyl and N-methyl 5-hydroxyisoquinolinium salts.

    • The incubation is typically carried out in a suitable binding buffer at room temperature for a defined period.

  • Agarose Gel Electrophoresis:

    • Load the DNA-compound mixtures onto an agarose gel.

    • Include a control lane with DNA only.

    • Run the gel electrophoresis under standard conditions.

  • Visualization:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.

  • Interpretation:

    • If a compound binds to the DNA, the migration of the DNA through the gel will be retarded or the band may disappear at higher concentrations, indicating the formation of a DNA-compound complex.

Logical Relationship of Experimental Outcomes

cluster_initial Initial Screening cluster_conclusion Potential Antimicrobial Profile MIC_MBC Low MIC/MBC Values Membrane Increased Membrane Permeability MIC_MBC->Membrane DNA_Binding DNA Binding Observed MIC_MBC->DNA_Binding Membrane_Target Membrane-Active Agent Membrane->Membrane_Target Dual_Action Dual-Action Agent Membrane->Dual_Action DNA_Target DNA-Targeting Agent DNA_Binding->DNA_Target DNA_Binding->Dual_Action

Caption: Logical flow from initial efficacy testing to elucidating the mechanism of action.

IV. Conclusion and Future Directions

This guide outlines a systematic approach to compare the antimicrobial efficacy of N-ethyl and N-methyl 5-hydroxyisoquinolinium salts. By following these detailed protocols, researchers can generate robust and comparable data to determine which derivative exhibits superior antimicrobial properties. The findings from these studies will be instrumental in guiding further preclinical development, including structure-activity relationship (SAR) studies to optimize the isoquinolinium scaffold for enhanced potency and selectivity. Future investigations could also explore the activity of these compounds against a broader panel of clinically relevant pathogens, including drug-resistant strains, and evaluate their efficacy in more complex models such as biofilms.[4][21]

References

  • Vertex AI Search. (2024, June 30). How to assess bacterial permeability? - ResearchGate.
  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
  • Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B).
  • Creative Biogene. (n.d.). Antimicrobial Efficacy Testing.
  • Benchchem. (n.d.). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC).
  • PMC. (2020, March 5). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria.
  • Bio-protocol. (n.d.). Membrane Permeability Assay.
  • Benchchem. (2024, November 8). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • ASM Journals. (n.d.). DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics | Antimicrobial Agents and Chemotherapy.
  • ResearchGate. (n.d.). Synthesis, antimicrobial evaluation and molecular modeling of 5-hydroxyisoquinolinium salt series; The effect of the hydroxyl moiety | Request PDF.
  • PMC. (n.d.). Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA.
  • MDPI. (2023, September 27). Functional Analyses of Three Targeted DNA Antimicrobial Peptides Derived from Goats.
  • Frontiers. (2020, October 20). The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria.
  • PubMed. (2014, November 15). 6-Hydroxyquinolinium salts differing in the length of alkyl side-chain: synthesis and antimicrobial activity.
  • MDPI. (2022, August 10). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
  • MDPI. (2022, November 3). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone.
  • PMC. (n.d.). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines.

Sources

Validation

UV-Vis Absorption Shifts of 5-Hydroxyisoquinoline Upon N-Ethylation: A Technical Comparison Guide

The following guide details the UV-Vis spectral behavior of 5-hydroxyisoquinoline upon N-ethylation, structured for researchers in medicinal chemistry and spectroscopy. Executive Summary N-ethylation of 5-hydroxyisoquino...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV-Vis spectral behavior of 5-hydroxyisoquinoline upon N-ethylation, structured for researchers in medicinal chemistry and spectroscopy.

Executive Summary

N-ethylation of 5-hydroxyisoquinoline (5-HIQ) results in a distinct bathochromic (red) shift in the UV-Vis absorption spectrum. This spectral change is driven by the permanent quaternization of the isoquinoline nitrogen, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitates


 transitions.

Crucially, the magnitude of this shift is heavily dependent on the pH of the environment due to the phenolic hydroxyl group. The N-ethylated product, N-ethyl-5-hydroxyisoquinolinium , acts as a photo-acid; upon deprotonation, it forms a zwitterionic species (isoquinolinium-5-olate) characterized by a strong intramolecular charge transfer (ICT) band, often shifting absorption into the visible region (yellow/orange).

Mechanism of Action & Spectral Theory

To interpret the data correctly, one must understand the electronic reconfiguration that occurs during the transition from the neutral parent to the N-alkylated product.

Electronic Effects of N-Ethylation
  • LUMO Stabilization: The primary driver of the red shift is the introduction of a positive charge on the nitrogen atom. This stabilizes the LUMO more significantly than the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap (

    
    ).[1]
    
  • Inductive Withdrawal (-I Effect): The quaternary nitrogen exerts a strong electron-withdrawing effect, pulling electron density from the aromatic ring system.

  • Acidity Enhancement: The cationic nitrogen increases the acidity of the 5-hydroxyl proton. While neutral 5-HIQ has a pKa

    
     8.5, the N-ethylated derivative is significantly more acidic. This facilitates the formation of the zwitterion even at near-neutral pH.
    
Comparison of Species
SpeciesElectronic StateDominant TransitionSpectral Characteristic
5-HIQ (Neutral) Uncharged / Phenolic


nm (UV)
N-Et-5-HIQ (Cation) Cationic / Phenolic

(Stabilized)
Moderate Red Shift (

nm)
N-Et-5-HIQ (Zwitterion) Neutral Net / DipolarIntramolecular Charge Transfer (ICT)Strong Red Shift (Visible,

nm)

Comparative Analysis: Performance & Alternatives

This section compares the N-ethylated product against its parent compound and the reversible alternative (protonation).

Table 1: Spectral Comparison (Predicted & Analogous Data)

Data synthesized from analogous hydroxyisoquinoline and quinolinium derivatives.

Feature5-Hydroxyisoquinoline (Parent)N-Ethyl-5-Hydroxyisoquinolinium (Product)Comparison / Shift
Primary

(Acidic/Neutral)
~320 nm~350-360 nmBathochromic Shift (~30-40 nm)
Secondary Band ~270 nm~290-300 nmBathochromic Shift
Solvatochromism ModerateHigh (esp. in Zwitterionic form)Product is more sensitive to solvent polarity due to ionic nature.
pH Sensitivity Forms Cation at pH < 5Fixed Cation (pH independent N-charge)Product maintains cationic character across all pH ranges.
Fluorescence Weak in waterEnhanced (Rigidified structure)N-alkylation often increases quantum yield by reducing non-radiative decay.
Alternative Assessment: N-Alkylation vs. Protonation

Researchers often ask if simple protonation (using HCl) yields the same spectral data as N-ethylation.

  • Protonation (Reversible): Adding acid to 5-HIQ forms the protonated cation (

    
    ). Its UV spectrum is nearly identical to the N-ethyl cation. However, it is chemically unstable in basic media (reverts to neutral).
    
  • N-Ethylation (Permanent): Locks the cationic electronic state regardless of solvent basicity, allowing for the study of the zwitterion without reverting to the neutral parent. Choose N-ethylation if you require a stable cationic center at physiological pH (7.4).

Experimental Protocols

Protocol A: Synthesis of N-Ethyl-5-Hydroxyisoquinolinium Iodide

Note: This protocol ensures high purity for spectroscopic analysis, minimizing poly-alkylation byproducts.

  • Dissolution: Dissolve 1.0 eq (e.g., 145 mg) of 5-hydroxyisoquinoline in 5 mL of anhydrous ethanol or acetonitrile.

  • Alkylation: Add 1.5 eq of Ethyl Iodide (EtI). Caution: EtI is an alkylating agent; use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The product will appear as a more polar spot.

  • Precipitation: Cool the solution to room temperature. The quaternary salt often precipitates. If not, add diethyl ether dropwise to induce crystallization.

  • Filtration: Filter the yellow/orange solid and wash with cold ether.

  • Drying: Dry under vacuum. Yield is typically >80%.

Protocol B: UV-Vis Characterization
  • Stock Solution: Prepare a

    
     M stock solution of the N-ethyl product in Methanol.
    
  • Solvent Effects: Dilute aliquots into:

    • 0.1 M HCl: To observe the pure Cationic form (Phenol OH).

    • Phosphate Buffer (pH 7.4): To observe the physiological equilibrium.

    • 0.1 M NaOH: To observe the pure Zwitterionic form (Phenoxide

      
      ).
      
  • Measurement: Scan from 250 nm to 600 nm.

    • Expectation: The HCl sample will show

      
       in the UV. The NaOH sample will show a new, broad band at longer wavelengths (likely >400 nm) corresponding to the ICT transition.
      

Visualizations

Reaction Scheme & Equilibrium Species

The following diagram illustrates the synthesis and the pH-dependent equilibrium of the product.

G Parent 5-Hydroxyisoquinoline (Neutral) λmax ~320 nm Cation N-Ethyl-5-Hydroxyisoquinolinium (Cationic Form) λmax ~350 nm Parent->Cation N-Ethylation (Permanent Charge) Reagent + Ethyl Iodide (EtI) Reflux / EtOH Zwitterion Isoquinolinium-5-olate (Zwitterionic Form) λmax >400 nm (Visible) Cation->Zwitterion - H+ (Base) Deprotonation

Caption: Transformation of 5-HIQ to its N-ethyl derivative and subsequent pH-dependent equilibrium.

References

  • Isoquinoline UV-Vis Data: Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet. (2019).[2] Royal Society of Chemistry.

  • Hydroxyquinoline Analogues: Acid-base properties of hydroxyquinolines in aqueous solution. (2025).[3][4] University of Lisbon.

  • Solvent Effects: Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines. (2013).[5] National Institutes of Health (PMC).

  • Spectral Interpretation: Interpreting UV-Vis Spectra: Effect of Conjugation and Alkylation. University of Toronto Scarborough.

Sources

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